Product packaging for Brodimoprim-d6(Cat. No.:)

Brodimoprim-d6

Cat. No.: B585819
M. Wt: 345.22 g/mol
InChI Key: BFCRRLMMHNLSCP-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brodimoprim-d6, also known as this compound, is a useful research compound. Its molecular formula is C13H15BrN4O2 and its molecular weight is 345.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrN4O2 B585819 Brodimoprim-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Brodimoprim-d6, focusing on its molecular target, the basis of its selectivity, and the methods used to characterize its activity.

Introduction: Brodimoprim and the Role of Deuteration

Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs, structurally related to trimethoprim.[1][2] It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for bacterial growth and replication.[1][2][3]

This compound is a deuterated analog of Brodimoprim. In medicinal chemistry, deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable, heavy isotope of hydrogen.[4][5] This modification typically does not alter the drug's fundamental mechanism of action (pharmacodynamics).[6] Instead, the stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[5][7] This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, such as a longer half-life, increased bioavailability, and potentially altered metabolite formation, which may enhance safety and tolerability.[4][6][7][8]

Therefore, the core mechanism of action of this compound is identical to that of Brodimoprim: the inhibition of bacterial dihydrofolate reductase.

Core Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

The primary target of Brodimoprim is the enzyme dihydrofolate reductase (DHFR).[1][3] This enzyme plays a critical role in the bacterial folate synthesis pathway, which is vital for the production of essential cellular components.

The Folate Pathway:

  • Bacteria synthesize dihydrofolate (DHF) de novo.

  • DHFR catalyzes the reduction of DHF to tetrahydrofolate (THF).[1]

  • THF is a crucial cofactor for one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).[1]

  • These molecules are essential precursors for the synthesis of DNA, RNA, and proteins.

By competitively inhibiting DHFR, Brodimoprim blocks the production of THF.[1][9] This cessation of THF synthesis cripples the bacteria's ability to produce the building blocks for DNA and proteins, thereby halting growth and replication, which results in a bacteriostatic effect.[1][3]

Caption: Mechanism of Brodimoprim's inhibition of the bacterial folate pathway.

Basis of Selectivity

A key advantage of Brodimoprim is its high selectivity for bacterial DHFR over the human (or mammalian) form of the enzyme.[1][3] This selectivity is crucial for minimizing toxicity to the host. The affinity of Brodimoprim for bacterial DHFR is significantly higher than for human DHFR, ensuring that therapeutic concentrations primarily affect the pathogen.[1][3] Studies have shown that Brodimoprim is often two- to three-fold more effective than trimethoprim against a wide variety of bacterial DHFR enzymes.[10]

Quantitative Data: Inhibitory Activity

The potency of DHFR inhibitors is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. While specific data for this compound is not available, the data for Brodimoprim provides the essential pharmacodynamic profile. Brodimoprim generally exhibits greater potency against bacterial DHFR compared to its predecessor, trimethoprim.[10]

Enzyme Source Inhibitor IC50 / Ki (nM) Selectivity Ratio (Host/Bacteria) Reference
Bacterial DHFR (Various)BrodimoprimGenerally lower than Trimethoprim-[10]
Bacterial DHFR (Various)TrimethoprimBaseline for comparison-[10]
Eukaryotic (Host) DHFRBrodimoprimSignificantly higher than for bacterial DHFRHigh[10]
Eukaryotic (Host) DHFRTrimethoprimSignificantly higher than for bacterial DHFRHigh[10]
(Note: Specific numerical values can vary significantly between bacterial species and experimental conditions. The table illustrates the general relationship of potency and selectivity.)

Experimental Protocols: DHFR Inhibition Assay

The primary method to determine the inhibitory activity of compounds like Brodimoprim against DHFR is a spectrophotometric enzyme inhibition assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

Objective: To determine the IC50 value of this compound against a specific bacterial DHFR enzyme.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., Tris-HCl or phosphate buffer at pH ~7.5)[11]

  • Substrate: Dihydrofolic acid (DHF)[11]

  • Cofactor: NADPH[11]

  • Inhibitor: this compound (dissolved in a suitable solvent like DMSO)

  • Control Inhibitor: Methotrexate or Trimethoprim[11]

  • 96-well UV-transparent microplate[9]

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode[9][11]

Methodology:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound. Create a serial dilution of the inhibitor to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer to all wells.

  • Controls:

    • No Inhibition Control (100% Activity): Add buffer, DHFR enzyme, NADPH, and solvent (DMSO).

    • Maximum Inhibition Control: Add buffer, DHFR enzyme, NADPH, and a saturating concentration of a known potent inhibitor (e.g., methotrexate).

    • Background Control: Add buffer, NADPH, and DHF (no enzyme).

  • Inhibitor Wells: Add buffer, DHFR enzyme, NADPH, and varying concentrations of this compound.

  • Initiation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.[12] Initiate the reaction by adding the DHF substrate to all wells except the background control.[11]

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for 10-40 minutes.[9][11]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the activity in the inhibitor wells to the "No Inhibition Control".

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

DHFR_Assay_Workflow start Start prep Prepare Reagents: Buffer, DHFR, NADPH, DHF, and this compound Dilutions start->prep plate Plate Setup in 96-Well Format: Add Buffer, Enzyme, NADPH, and Inhibitor/Controls prep->plate incubate Pre-incubate Plate (10-15 min at RT) plate->incubate initiate Initiate Reaction: Add DHF Substrate incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure analyze Calculate Reaction Rates and Percent Inhibition measure->analyze end Determine IC50 Value (Dose-Response Curve) analyze->end

References

An In-depth Technical Guide to the Structural Differences Between Brodimoprim and Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural distinctions between the antibacterial compound Brodimoprim and its deuterated isotopologue, Brodimoprim-d6. This document outlines the core structural differences, presents key quantitative data in a comparative format, describes detailed experimental protocols for their differentiation, and includes a visual representation of their structural relationship.

Core Structural Differences

Brodimoprim is a potent inhibitor of bacterial dihydrofolate reductase, belonging to the diaminopyrimidine class of antibiotics. Its structure features a 4-bromo-3,5-dimethoxybenzyl group attached to a 2,4-diaminopyrimidine ring.

The fundamental structural difference between Brodimoprim and this compound lies in the isotopic substitution on the two methoxy groups attached to the phenyl ring. In this compound, the six hydrogen atoms of the two methyl groups in the methoxy substituents are replaced with deuterium atoms. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This isotopic substitution results in an increase in the molecular weight of the molecule without significantly altering its chemical properties and biological activity in most cases.

Caption: Structural comparison of Brodimoprim and this compound highlighting the isotopic labeling.

Quantitative Data Summary

The isotopic substitution of hydrogen with deuterium results in a measurable difference in the molecular weight of the two compounds. Other physicochemical properties are largely similar.

PropertyBrodimoprimThis compoundData Source
Molecular Formula C₁₃H₁₅BrN₄O₂C₁₃H₉D₆BrN₄O₂[1][2]
Molecular Weight 339.19 g/mol 345.22 g/mol [1][2]
Monoisotopic Mass 338.0378 Da344.0756 DaCalculated
Appearance SolidPale Beige Solid[2]

Experimental Protocols

The structural differences between Brodimoprim and this compound can be unequivocally determined using standard analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Objective: To determine the molecular weight of Brodimoprim and this compound and confirm the mass difference corresponding to the six deuterium atoms.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Brodimoprim and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solutions to a final concentration of 1 µg/mL with the same solvent.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurement.

    • Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique.

  • Data Acquisition:

    • Infuse the diluted sample solutions directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion peaks (e.g., m/z 300-400).

  • Data Analysis:

    • Identify the protonated molecular ion peaks, [M+H]⁺, for both compounds.

    • For Brodimoprim, the expected [M+H]⁺ peak will be at approximately m/z 340.0456.

    • For this compound, the expected [M+H]⁺ peak will be at approximately m/z 346.0834.

    • The observed mass difference should be approximately 6.0378 Da, corresponding to the mass of six deuterium atoms minus six hydrogen atoms.

G cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (1 µg/mL in Methanol) MS High-Resolution MS (e.g., Q-TOF or Orbitrap) ESI Positive Mode Sample_Prep->MS Direct Infusion Data_Acq Data Acquisition (Full Scan, m/z 300-400) MS->Data_Acq Data_Analysis Data Analysis (Identify [M+H]⁺ peaks) Data_Acq->Data_Analysis Result Expected Results: Brodimoprim: ~m/z 340 This compound: ~m/z 346 Data_Analysis->Result

Caption: Workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the site of deuteration by observing the absence of proton signals and the presence of deuterium signals in the respective NMR spectra.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of each compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solutions to standard 5 mm NMR tubes.

  • ¹H NMR Spectroscopy:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Expected Results for Brodimoprim: A singlet corresponding to the six protons of the two methoxy groups will be observed at approximately 3.8-4.0 ppm.

    • Expected Results for this compound: The singlet corresponding to the methoxy protons will be absent in the spectrum.

  • ²H (Deuterium) NMR Spectroscopy:

    • Instrumentation: An NMR spectrometer equipped with a deuterium probe.

    • Data Acquisition: Acquire a one-dimensional ²H NMR spectrum for the this compound sample.

    • Expected Results: A signal will be observed in the region corresponding to the chemical shift of the methoxy groups, confirming the presence and location of the deuterium atoms.

G cluster_nmr NMR Spectroscopy Workflow cluster_1H ¹H NMR cluster_2H ²H NMR (for this compound) Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) H_Acq Acquire ¹H Spectrum Sample_Prep->H_Acq D_Acq Acquire ²H Spectrum Sample_Prep->D_Acq H_Result Brodimoprim: Methoxy proton signal (~3.9 ppm) This compound: Absence of methoxy signal H_Acq->H_Result D_Result Presence of deuterium signal in methoxy region D_Acq->D_Result

Caption: Workflow for NMR spectroscopy analysis.

Synthesis Pathway Considerations

The synthesis of this compound would follow a similar pathway to that of Brodimoprim, with the key difference being the use of a deuterated methylating agent.

G cluster_synthesis Conceptual Synthesis Modification cluster_reagents Methylating Agent Start Precursor with -OH groups Methylation Methylation Step Start->Methylation Product Final Product Methylation->Product CH3I CH₃I or (CH₃)₂SO₄ (for Brodimoprim) CH3I->Methylation leads to CD3I CD₃I or (CD₃)₂SO₄ (for this compound) CD3I->Methylation leads to

Caption: Conceptual difference in the synthesis of Brodimoprim and this compound.

The synthesis of Brodimoprim typically involves the construction of the 4-bromo-3,5-dimethoxybenzaldehyde intermediate followed by condensation with guanidine to form the diaminopyrimidine ring. To produce this compound, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), would be used to introduce the trideuteromethoxy groups onto the precursor molecule, which would be a dihydroxy-bromo-benzoic acid derivative.

Conclusion

The structural difference between Brodimoprim and this compound is the specific and complete substitution of the six methoxy protons with deuterium atoms. This seemingly minor modification results in a distinct and readily measurable increase in molecular weight, which can be confirmed by high-resolution mass spectrometry. The precise location of the isotopic labels can be unequivocally verified by the absence of characteristic proton signals and the appearance of a deuterium signal in their respective NMR spectra. These analytical methods provide a robust framework for the identification and characterization of these compounds in research and drug development settings.

References

Isotopic Purity of Commercially Available Brodimoprim-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Brodimoprim-d6, a deuterated analog of the dihydrofolate reductase inhibitor Brodimoprim. The incorporation of deuterium at specific molecular positions is a critical attribute for its use as an internal standard in pharmacokinetic and metabolic studies, necessitating a thorough understanding of its isotopic composition. This document outlines the common analytical methodologies for determining isotopic purity, presents representative data for commercially available this compound, and provides detailed experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Brodimoprim, where six hydrogen atoms have been replaced by deuterium. It is primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry. The accuracy of such studies is contingent on the high isotopic purity of the standard, meaning a very low abundance of the non-deuterated (d0) and partially deuterated isotopologues.

Isotopic purity is a measure of the percentage of the desired deuterated compound in relation to all its isotopic variants. It is typically determined by measuring the relative abundance of each isotopologue (d0, d1, d2, etc.). High isotopic purity (typically >98%) ensures minimal interference from the standard in the mass channel of the analyte, leading to more accurate and precise quantification.

Representative Isotopic Purity Data for Commercial this compound

While specific certificates of analysis for this compound are proprietary to the suppliers, the following table represents typical isotopic purity data for commercially available deuterated standards of high quality. This data is compiled based on the general specifications provided by various suppliers and typical values observed for similar deuterated compounds.

IsotopologueDescriptionRepresentative Abundance (%)
d0Non-deuterated Brodimoprim≤ 0.1
d1Brodimoprim with 1 deuterium atom≤ 0.2
d2Brodimoprim with 2 deuterium atoms≤ 0.3
d3Brodimoprim with 3 deuterium atoms≤ 0.5
d4Brodimoprim with 4 deuterium atoms≤ 1.0
d5Brodimoprim with 5 deuterium atoms~ 2.0 - 4.0
d6Fully deuterated Brodimoprim≥ 95.0
Total Deuterated Forms (d1-d6) Sum of all deuterated species ≥ 99.0

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular batch or supplier. It is always recommended to consult the certificate of analysis provided by the supplier for precise isotopic distribution data.

Analytical Methodologies for Determining Isotopic Purity

The determination of isotopic purity of deuterated compounds is primarily accomplished using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, their relative abundances can be calculated.

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of Brodimoprim from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan mode with high resolution (>60,000).

    • Scan Range: A mass range that includes the expected m/z values for all isotopologues of Brodimoprim (e.g., m/z 340-350 for [M+H]+).

    • Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak area of its corresponding extracted ion chromatogram. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

Experimental Protocol: Isotopic Purity of this compound by NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the positions corresponding to the deuterated methoxy groups confirms a high level of deuteration.

    • Integration of the residual proton signals at the deuterated sites compared to a non-deuterated proton signal in the molecule can be used to estimate the isotopic purity.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum.

    • A single resonance corresponding to the deuterated methoxy groups should be observed.

    • The chemical shift of this signal confirms the position of the deuterium labels.

Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for the assessment of isotopic purity of a deuterated compound like this compound.

Isotopic_Purity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Purity Determination Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR NMR Analysis (¹H and ²H) Dissolution->NMR HRMS_Data Extract Ion Chromatograms and Integrate Peak Areas LC_HRMS->HRMS_Data NMR_Data Integrate Residual ¹H Signals and Analyze ²H Spectrum NMR->NMR_Data Calc_Purity Calculate Relative Abundance of each Isotopologue HRMS_Data->Calc_Purity NMR_Data->Calc_Purity Final_Report Generate Certificate of Analysis with Isotopic Distribution Calc_Purity->Final_Report

Workflow for Isotopic Purity Assessment of this compound.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for its application as an internal standard in regulated bioanalysis. High-quality commercial products typically exhibit an isotopic purity of 98% or higher for the d6 isotopologue. The combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive approach to verify the isotopic distribution and confirm the structural integrity of the deuterated standard. Researchers and drug development professionals should always refer to the supplier's certificate of analysis for batch-specific isotopic purity data to ensure the accuracy and reliability of their analytical methods.

An In-depth Technical Guide to Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brodimoprim-d6 (CAS Number: 1346599-93-6), a deuterated analog of the potent antibacterial agent Brodimoprim. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

Core Concepts and Chemical Identity

This compound is a stable, isotopically labeled version of Brodimoprim, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise and accurate measurements of Brodimoprim in various biological matrices.[3]

Chemically, Brodimoprim is a structural derivative of trimethoprim, belonging to the diaminopyrimidine class of antibiotics.[4][5] The key structural difference from trimethoprim is the substitution of the 4-methoxy group with a bromine atom.[4] This modification contributes to its enhanced potency and broader spectrum of activity.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1346599-93-6[1][2][6]
Molecular Formula C₁₃H₉D₆BrN₄O₂[1][2]
Molecular Weight 345.22 g/mol [1][2]
Appearance Pale Beige Solid[1]
Storage Conditions 2-8°C, Refrigerator[1][3]
Synonyms 5-[(4-Bromo-3,5-(dimethoxy-d6)phenyl)methyl]-2,4-pyrimidinediamine, Hyprim-d6, Ro 10-5970-d6[1][6]

Mechanism of Action: Targeting Dihydrofolate Reductase

Brodimoprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[5][7] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA, RNA, and protein synthesis.[7][8]

By competitively binding to the active site of bacterial DHFR, Brodimoprim blocks the production of tetrahydrofolate, leading to a depletion of essential building blocks for cellular replication and ultimately causing bacterial cell death.[7][8] A key advantage of Brodimoprim is its high selectivity for bacterial DHFR over its human counterpart, which minimizes potential toxicity to the host.[5][7]

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR_enzyme Bacterial Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR_enzyme Substrate Tetrahydrofolate Tetrahydrofolate Biosynthesis Purine, Thymidine & Amino Acid Synthesis Tetrahydrofolate->Biosynthesis DHFR_enzyme->Tetrahydrofolate Brodimoprim_d6 Brodimoprim Brodimoprim_d6->DHFR_enzyme Inhibition Cell_Death Bacterial Cell Death Biosynthesis->Cell_Death

Caption: Mechanism of action of Brodimoprim.

Synthesis and Experimental Protocols

Experimental Workflow for DHFR Inhibition Assay:

A typical experimental workflow to determine the inhibitory activity of Brodimoprim against DHFR would involve the following steps:

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Purify bacterial DHFR enzyme Incubation Incubate DHFR with Brodimoprim Enzyme_Prep->Incubation Substrate_Prep Prepare dihydrofolate and NADPH solutions Initiation Initiate reaction by adding substrates Substrate_Prep->Initiation Inhibitor_Prep Prepare serial dilutions of Brodimoprim Inhibitor_Prep->Incubation Incubation->Initiation Measurement Monitor decrease in NADPH absorbance at 340 nm Initiation->Measurement Analysis Calculate IC50 value Measurement->Analysis

Caption: Experimental workflow for a DHFR inhibition assay.

Pharmacokinetics and Therapeutic Applications

Brodimoprim is characterized by advantageous pharmacokinetic properties compared to trimethoprim and co-trimoxazole.[9] It is orally active and has shown efficacy against a broad spectrum of gram-positive and gram-negative bacteria.[5][10] Primary indications for Brodimoprim include respiratory and urinary tract infections.[5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Brodimoprim

ParameterValueSource(s)
Route of Administration Oral[10]
Therapeutic Indications Respiratory tract infections, urinary tract infections, other systemic bacterial infections[5]
Target Organisms Broad spectrum of gram-negative and gram-positive bacteria[5][10]
Drug Interactions Efficacy can be increased with Acetazolamide and decreased with Folic acid or Leucovorin.[11]

In Vitro and In Vivo Studies

Studies have demonstrated the in vitro and in vivo efficacy of Brodimoprim, both alone and in combination with other drugs. For instance, combinations of Brodimoprim and dapsone have been investigated for the treatment of leprosy, with clinical trials showing high efficacy and good tolerance.[12] The optimization of diaminobenzylpyrimidines, including derivatives of Brodimoprim, has led to compounds with increased inhibitory effects against mycobacteria.[12]

Conclusion

This compound is a valuable tool for researchers and drug developers, primarily serving as an internal standard for the accurate quantification of Brodimoprim. The parent compound, Brodimoprim, is a potent and selective inhibitor of bacterial dihydrofolate reductase with a favorable pharmacokinetic profile. Its broad-spectrum antibacterial activity makes it an effective therapeutic agent for various bacterial infections. Further research into deuterated analogs like this compound may also offer insights into modifying metabolic profiles and enhancing therapeutic properties.

References

Brodimoprim-d6 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Brodimoprim-d6, its application as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Brodimoprim. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Data

This compound is the deuterated form of Brodimoprim, a potent antibacterial agent. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Brodimoprim.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Molecular Formula C₁₃H₉D₆BrN₄O₂
Molecular Weight 345.22 g/mol [1][2][3]
CAS Number 1346599-93-6[3]
Appearance Solid
Storage Conditions 2-8°C, sealed, dry[1]

Mechanism of Action of Parent Compound: Brodimoprim

Brodimoprim, the non-deuterated analogue of this compound, is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4] This enzyme is crucial for the bacterial synthesis of tetrahydrofolic acid, a vital precursor for the synthesis of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, Brodimoprim disrupts the folate synthesis pathway, which in turn halts the production of DNA, RNA, and proteins necessary for bacterial growth and replication. The selectivity of Brodimoprim for bacterial DHFR over its human counterpart minimizes potential toxicity to human cells.

Bacterial Dihydrofolate Reductase Signaling Pathway

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of Brodimoprim.

Brodimoprim_Mechanism DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Dihydropteroate Synthetase DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Precursors DNA, RNA, and Protein Precursors THF->Precursors DHFR->THF NADPH to NADP+ Brodimoprim Brodimoprim Brodimoprim->DHFR Inhibition

Mechanism of Brodimoprim's inhibition of the bacterial folate pathway.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision. Below is a representative protocol for the quantification of a target analyte in a biological matrix using a deuterated internal standard.

Quantification of an Analyte in Human Plasma by LC-MS/MS

1. Preparation of Standards and Quality Controls:

  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a separate working solution of this compound at an appropriate concentration.

  • Spiked Samples: Spike blank human plasma with the calibration standard working solutions and the internal standard working solution to create calibration curve samples and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical bioanalytical workflow utilizing a deuterated internal standard.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Analyte Concentration data_processing->end

Bioanalytical workflow for analyte quantification.

References

Navigating the Safe Handling of Brodimoprim-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brodimoprim-d6, a deuterated analog of the dihydrofolate reductase inhibitor Brodimoprim, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Brodimoprim necessitates the adoption of equivalent safety and handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, drawing upon the established data for its non-deuterated counterpart, Brodimoprim. The substitution of hydrogen with deuterium atoms does not significantly alter the chemical reactivity or toxicological profile of the molecule.

Hazard Identification and Classification

Brodimoprim is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is essential to handle this compound with appropriate care to minimize exposure to personnel and the environment.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

Toxicological Data

Preclinical toxicological studies on Brodimoprim provide insights into its potential effects. The acute oral toxicity is considered low.[1] However, repeated dose studies have identified target organ systems, including the central nervous system, liver, red blood cells, and thyroid gland.[1] It is important to note that the dog was found to be a particularly sensitive species to treatment.[1]

Parameter Species Route of Administration Dosage Observed Effects
Repeated Dose StudyRatOralUp to 50 mg/kg/dayGenerally well tolerated.[1]
Repeated Dose StudyBaboonOralUp to 150 mg/kg/dayNo toxic effects observed.[1]
Repeated Dose StudyDogOral20 mg/kg/dayPoorly tolerated.[1]
Reproductive ToxicityRatOral100 mg/kg/dayEffects on fetal/litter weight, survival of offspring, litter size, and increased incidence of skeletal variations and malformations.[1]
Teratogenicity/EmbryotoxicityRabbitOralUp to 100 mg/kg/dayNot teratogenic or embryotoxic.[1]
MutagenicityIn vitro/In vivo assaysN/AN/ANo mutagenicity found.[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure risk.

Engineering Controls:

  • Use only in areas with appropriate exhaust ventilation.

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Personal Protective Equipment:

  • Eye/Face Protection: Safety goggles with side-shields are required.

  • Skin Protection: Protective gloves and impervious clothing should be worn.

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed with caution Dissolve/Dilute Dissolve/Dilute Weigh/Measure->Dissolve/Dilute Perform Experiment Perform Experiment Dissolve/Dilute->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Experiment complete Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Safe Handling Workflow for this compound

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Form Storage Temperature Conditions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area.
In Solvent-80°CKeep away from direct sunlight and sources of ignition.

Incompatible Materials:

  • Strong acids/alkalis

  • Strong oxidizing/reducing agents

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.

  • Clean-up: Absorb solutions with a liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations.

G cluster_routes Routes of Exposure cluster_actions First Aid Response Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Rinse skin with water Rinse skin with water Skin Contact->Rinse skin with water Flush eyes with water Flush eyes with water Eye Contact->Flush eyes with water Move to fresh air Move to fresh air Inhalation->Move to fresh air Rinse mouth Rinse mouth Ingestion->Rinse mouth Remove contaminated clothing Remove contaminated clothing Rinse skin with water->Remove contaminated clothing Seek medical attention Seek medical attention Remove contaminated clothing->Seek medical attention Remove contact lenses Remove contact lenses Flush eyes with water->Remove contact lenses Remove contact lenses->Seek medical attention Provide CPR if needed Provide CPR if needed Move to fresh air->Provide CPR if needed Provide CPR if needed->Seek medical attention Do NOT induce vomiting Do NOT induce vomiting Rinse mouth->Do NOT induce vomiting Do NOT induce vomiting->Seek medical attention

First Aid Procedures for this compound Exposure

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.

  • Inhalation: Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment and collect any spillage.

Experimental Protocols (General Framework)

While specific experimental protocols for this compound are application-dependent (primarily as an internal standard in mass spectrometry), the following general framework for handling in a research setting applies:

  • Stock Solution Preparation:

    • Under a chemical fume hood, accurately weigh the required amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., methanol, DMSO) to a known concentration.

    • Store the stock solution at -80°C in a tightly sealed container.

  • Working Solution Preparation:

    • Thaw the stock solution.

    • In a fume hood, perform serial dilutions to achieve the desired working concentration for spiking into analytical samples.

  • Sample Analysis (e.g., LC-MS/MS):

    • Add a precise volume of the this compound working solution to each biological sample (e.g., plasma, urine) as an internal standard.

    • Proceed with the established sample extraction and analysis protocol.

This guide provides a foundational understanding of the safety and handling requirements for this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for Brodimoprim before handling this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Brodimoprim in Human Plasma Using Brodimoprim-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Brodimoprim in human plasma. Due to the limited availability of published methods for Brodimoprim, this protocol has been adapted from established methods for the structurally similar compound, Trimethoprim. The method utilizes Brodimoprim-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is intended to be a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other studies involving Brodimoprim.

Introduction

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class of drugs.[1] It acts as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and proteins in bacteria.[2] This selective inhibition of the bacterial enzyme makes Brodimoprim an effective antimicrobial agent against a range of Gram-positive and Gram-negative bacteria.[1]

Accurate quantification of Brodimoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This application note provides a detailed, albeit proposed, protocol for the analysis of Brodimoprim using this compound as an internal standard.

Signaling Pathway

Brodimoprim's mechanism of action involves the inhibition of the bacterial folate synthesis pathway. By targeting dihydrofolate reductase, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the production of DNA, RNA, and proteins.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA, RNA, & Protein Synthesis THF->DNA DHFR->THF Product Brodimoprim Brodimoprim Brodimoprim->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase by Brodimoprim.

Experimental Workflow

The analytical workflow for the quantification of Brodimoprim in plasma samples is a streamlined process designed for high-throughput analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Add this compound (Internal Standard) Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Quantification Quantification Injection->Quantification

Caption: Experimental workflow for Brodimoprim analysis.

Experimental Protocols

Materials and Reagents
  • Brodimoprim analytical standard

  • This compound (proposed internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterProposed Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be optimized, e.g., start at 5% B, ramp to 95% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry

The mass spectrometric parameters are proposed based on the structure of Brodimoprim and fragmentation patterns of the similar compound, Trimethoprim.

ParameterProposed Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temp. 350°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

Quantitative Data

The following MRM transitions are proposed for Brodimoprim and its deuterated internal standard. These should be optimized for the specific instrument used. The fragmentation is predicted based on the fragmentation of Trimethoprim, where the primary fragment results from the cleavage of the benzyl-pyrimidine bond.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Brodimoprim 339.1216.0100To be optimized
339.1123.1100To be optimized
This compound 345.1222.0100To be optimized

Conclusion

This application note provides a comprehensive, though proposed, framework for the quantitative analysis of Brodimoprim in human plasma using this compound as an internal standard. The described LC-MS/MS method, once validated, should offer the high sensitivity, specificity, and throughput required for demanding research and development applications. The provided protocols and parameters serve as a strong starting point for method development and validation in individual laboratories.

References

Application Note: Quantitative Analysis of Brodimoprim in Human Plasma using Brodimoprim-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brodimoprim in human plasma. The method utilizes a stable isotope-labeled internal standard, Brodimoprim-d6, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Brodimoprim.

Introduction

Brodimoprim is a diaminopyrimidine antibiotic, an analogue of trimethoprim, with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Accurate quantification of Brodimoprim in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage regimens and ensure efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Brodimoprim in human plasma using this compound as the internal standard.

Experimental Workflow

Experimental Workflow sample Plasma Sample Collection spike Spike with this compound (IS) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc Chromatography ms MS/MS Detection (MRM Mode) lc->ms Ionization & Fragmentation quantify Quantification ms->quantify Data Analysis

Caption: A schematic of the analytical workflow for the quantification of Brodimoprim in plasma.

Detailed Protocols

Materials and Reagents
  • Brodimoprim reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Brodimoprim and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Brodimoprim stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples:

    • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).

Sample Preparation Protocol
  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Compound
Brodimoprim
This compound

Quantitative Data and Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression Equation
Brodimoprim1 - 1000y = 0.015x + 0.002>0.998
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SDAccuracy (%)Precision (%CV)
LLOQ 11.04 ± 0.12104.011.5
Low QC 32.91 ± 0.2597.08.6
Mid QC 7578.3 ± 5.1104.46.5
High QC 750735.8 ± 45.698.16.2
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 392.598.2
High QC 75095.196.5
Table 4: Stability Data
Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top (Room Temp) 6 hours96.898.5
Autosampler (4°C) 24 hours98.299.1
Freeze-Thaw Cycles 3 cycles95.497.3
Long-term (-80°C) 90 days97.198.9

Signaling Pathway

Brodimoprim's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis in bacteria.

Folate Biosynthesis Pathway Inhibition cluster_bacterial_cell Bacterial Cell GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) DNA DNA Synthesis THF->DNA One-carbon transfer Brodimoprim Brodimoprim Brodimoprim->DHFR Inhibition

Caption: Inhibition of bacterial dihydrofolate reductase (DHFR) by Brodimoprim.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of Brodimoprim in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method well-suited for the analysis of a large number of samples in a clinical or research setting. The validation data demonstrates that the method meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies and therapeutic drug monitoring of Brodimoprim.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Brodimoprim and its Stable Isotope Labeled Internal Standard Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brodimoprim in biological matrices. The method utilizes Brodimoprim-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of Brodimoprim.

Introduction

Brodimoprim is a lipophilic antibacterial agent that acts as a dihydrofolate reductase inhibitor.[1][2] Its structural similarity to trimethoprim allows for potent broad-spectrum antibacterial activity. Accurate and sensitive quantification of Brodimoprim in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.

Analytical Method

The method employs a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI+) is used to generate protonated precursor ions for both Brodimoprim and this compound.

Liquid Chromatography

The chromatographic conditions are optimized to achieve efficient separation of Brodimoprim from endogenous matrix components and ensure a stable and reproducible retention time.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
2.090
2.590
2.610
4.010
Mass Spectrometry

The mass spectrometer is operated in positive ion ESI mode. The MRM transitions for Brodimoprim and this compound are selected based on their predicted fragmentation patterns. The precursor ion for Brodimoprim is [M+H]⁺ at m/z 339.0, and for this compound, it is [M+H]⁺ at m/z 345.1. The proposed product ions are generated from the cleavage of the benzyl-pyrimidine bond and fragmentation of the dimethoxybenzyl moiety.

Disclaimer: The following MRM transitions are proposed based on theoretical fragmentation patterns of Brodimoprim and its deuterated analog. Experimental verification by direct infusion of the analytes is highly recommended to confirm the optimal transitions and collision energies.

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Role
Brodimoprim 339.0259.025Quantifier
339.0123.135Qualifier
This compound 345.1265.025Internal Standard

Experimental Protocols

Reagents and Materials
  • Brodimoprim reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Pipettes and tips

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Brodimoprim and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for plasma samples. Optimization may be required for other biological matrices.

G cluster_0 Sample Preparation Workflow sample 1. Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) is 2. Add 10 µL of this compound internal standard spiking solution sample->is precip 3. Add 150 µL of cold acetonitrile to precipitate proteins is->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge supernatant 6. Transfer the supernatant to a new tube centrifuge->supernatant evaporate 7. Evaporate to dryness under a stream of nitrogen supernatant->evaporate reconstitute 8. Reconstitute in 100 µL of mobile phase A evaporate->reconstitute inject 9. Inject into the LC-MS/MS system reconstitute->inject

Caption: A flowchart of the protein precipitation sample preparation protocol.

LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Create a sequence table with the prepared calibration standards, QC samples, and unknown samples.

  • Initiate the data acquisition.

Data Analysis and Results

The data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of the QC and unknown samples are then calculated from the calibration curve.

Table 4: Expected Method Performance Characteristics

ParameterExpected Result
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 80%

Signaling Pathways and Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS/MS method development and sample analysis.

G cluster_workflow LC-MS/MS Method Development and Analysis Workflow cluster_method_dev method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep Optimized Method lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing report report data_processing->report Results ms_opt MS Parameter Optimization (Direct Infusion) lc_opt LC Method Optimization

Caption: Overall workflow for the LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Brodimoprim in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note and the detailed protocols serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for Pharmacokinetic Studies of Brodimoprim Using a d6 Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Brodimoprim, a long-acting dihydrofolate reductase inhibitor, utilizing a deuterium-labeled (d6) internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Brodimoprim is a potent antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as d6-Brodimoprim, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach enhances the accuracy and precision of the assay by compensating for variations during sample preparation and analysis.

Pharmacokinetic Profile of Brodimoprim

Brodimoprim exhibits dose-proportional pharmacokinetics and has a long elimination half-life, which supports once-daily dosing. It is extensively metabolized, with only a small fraction of the unchanged drug excreted in the urine. The drug penetrates well into various tissues and body fluids, including skin blister fluid.

Quantitative Pharmacokinetic Data of Brodimoprim

The following table summarizes key pharmacokinetic parameters of Brodimoprim from single-dose studies in healthy adult volunteers.

Parameter150 mg Dose400 mg Dose600 mg DoseReference
Cmax (mg/L) 1.53.36.2
Tmax (h) ~4~4~4
AUC (mg·h/L) 73156290
t1/2 (h) 32-3532-3532-35
CL/F (mL/min) ~40~40~40
Vz/F (L/kg) ~1.5~1.5~1.5
Renal Clearance (mL/min) ~3~3~3
Urinary Excretion (unchanged) 4-7%4-7%4-7%

Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve t1/2: Elimination half-life CL/F: Apparent total body clearance Vz/F: Apparent volume of distribution

Experimental Protocols

The following protocols outline a robust methodology for the quantification of Brodimoprim in biological matrices (e.g., plasma, urine) using a d6-Brodimoprim internal standard.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Brodimoprim from plasma samples.

Materials:

  • Blank plasma

  • Brodimoprim standard stock solution

  • d6-Brodimoprim internal standard (IS) stock solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Brodimoprim.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the d6-Brodimoprim internal standard working solution (e.g., 1 µg/mL in 50% ACN).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • Brodimoprim: Q1: m/z 387.1 -> Q3: m/z 292.1 (quantifier), m/z 121.1 (qualifier)

    • d6-Brodimoprim: Q1: m/z 393.1 -> Q3: m/z 298.1 (quantifier) (Note: These transitions are illustrative and should be optimized experimentally.)

Data Analysis and Quantification
  • Integrate the peak areas for both Brodimoprim and the d6-Brodimoprim internal standard for all samples, calibration standards, and QCs.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Determine the concentration of Brodimoprim in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are then calculated from the concentration-time data using appropriate pharmacokinetic software.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Blood_Collection Blood Sample Collection (Time Points) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Spiking Spike with d6-Brodimoprim (IS) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Calculation->PK_Analysis

Caption: Workflow for the pharmacokinetic analysis of Brodimoprim.

Signaling Pathway of Brodimoprim

G cluster_0 Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Brodimoprim Brodimoprim Brodimoprim->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase by Brodimoprim.

Application Notes and Protocols for In Vitro Assays Utilizing Brodimoprim and its Deuterated Analog, Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays involving the antibacterial agent Brodimoprim, with specific protocols detailing the application of its deuterated form, Brodimoprim-d6, as an internal standard for quantitative analysis.

Introduction to Brodimoprim

Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim.[1][2][3] Its primary mechanism of action is the selective and competitive inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[1][2][4] This pathway is critical for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2] By blocking this enzyme, Brodimoprim effectively halts bacterial growth and replication.[1][2] Notably, Brodimoprim exhibits a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity against bacteria.[1]

Brodimoprim has demonstrated efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria and is primarily used in the treatment of respiratory and urinary tract infections.[2][5] In vitro studies are crucial for determining its antibacterial potency, monitoring for the development of resistance, and for pharmacokinetic and pharmacodynamic (PK/PD) characterization.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial activity of Brodimoprim is centered on its ability to disrupt the bacterial folate synthesis pathway. The following diagram illustrates this mechanism.

Brodimoprim_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidine, Amino Acids THF->Precursors Macromolecules DNA, RNA, Proteins Precursors->Macromolecules Brodimoprim Brodimoprim Brodimoprim->DHF Competitive Inhibition

Caption: Brodimoprim's mechanism of action via competitive inhibition of DHFR.

In Vitro Antibacterial Susceptibility Testing

Standardized in vitro assays are fundamental for evaluating the antibacterial efficacy of Brodimoprim.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Experimental Protocol: Broth Microdilution MIC/MBC Assay

  • Preparation of Brodimoprim Stock Solution: Prepare a stock solution of Brodimoprim in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Bacterial Inoculum Preparation: Culture the test bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of Brodimoprim solution to the first well of each row and perform serial twofold dilutions across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Brodimoprim in which no visible bacterial growth is observed.

  • MBC Determination:

    • From the wells showing no visible growth, plate 10-100 µL onto a suitable agar medium.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Bacterial SpeciesBrodimoprim MIC Range (µg/mL)Reference Comparator MIC Range (µg/mL)
Haemophilus influenzaeLowN/A
Legionella pneumophilaLowN/A
Staphylococcus aureus (MRSA)LowN/A
Streptococcus pneumoniaeLowN/A

Note: "Low" indicates effective inhibition at clinically achievable concentrations as suggested by qualitative descriptions in the literature.[6] Specific quantitative data from a single comprehensive source is not available in the provided search results.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Kinetics

  • Prepare flasks containing CAMHB with Brodimoprim at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the drug.

  • Incubate all flasks at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Plot log₁₀ CFU/mL versus time for each Brodimoprim concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity. Studies have shown a 4-log decrease in inoculum size for S. aureus, S. pneumoniae, and H. influenzae within 7 hours.[6]

Application of this compound in Quantitative Analysis

Deuterated analogs like this compound are invaluable as internal standards (IS) in mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Application: Quantification of Brodimoprim in bacterial cultures or cell lysates to study drug uptake, efflux, or metabolism.

Experimental Workflow for Brodimoprim Quantification

The following diagram outlines the workflow for quantifying Brodimoprim using this compound as an internal standard.

LCMS_Workflow Sample In Vitro Sample (e.g., bacterial lysate) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Ratio of Brodimoprim/Brodimoprim-d6) MS->Data

Caption: LC-MS/MS workflow for Brodimoprim quantification using this compound.

Protocol: Quantification of Intracellular Brodimoprim
  • Sample Collection:

    • Incubate the bacterial culture with a known concentration of Brodimoprim for a specified period.

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells using an appropriate method (e.g., sonication, bead beating) in a suitable buffer.

  • Sample Preparation:

    • To a known volume of the bacterial lysate, add a fixed amount of this compound solution (internal standard).

    • Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate Brodimoprim and this compound from matrix components.

    • Optimize the mass spectrometer parameters for the detection of parent and daughter ions for both Brodimoprim and this compound (Multiple Reaction Monitoring - MRM).

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of Brodimoprim spiked with the same fixed amount of this compound.

    • Calculate the peak area ratio of the analyte (Brodimoprim) to the internal standard (this compound) for each standard and sample.

    • Determine the concentration of Brodimoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table of Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundParent Ion (m/z)Daughter Ion (m/z)Polarity
Brodimoprim339.0e.g., 278.1Positive
This compound345.0e.g., 284.1Positive

Note: The exact m/z values for daughter ions would need to be determined empirically through method development.

Conclusion

In vitro assays are indispensable for the continued development and clinical application of Brodimoprim. The protocols outlined above for MIC/MBC and time-kill kinetics provide a framework for assessing its antibacterial activity. Furthermore, the use of this compound as an internal standard in LC-MS/MS assays represents a critical tool for accurate and precise quantification, enabling advanced research into the pharmacokinetics and cellular pharmacology of this important antibiotic.

References

Application Notes and Protocols for Cell-based Assays with Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brodimoprim is a potent antibacterial agent that functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This latter molecule is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis. By competitively inhibiting bacterial DHFR, Brodimoprim effectively halts bacterial growth and replication. Its selectivity for the bacterial enzyme over the human counterpart minimizes toxicity to human cells, making it an effective therapeutic agent.

Brodimoprim-d6 is a deuterated analog of Brodimoprim. In cell-based assays, this compound is primarily utilized as an internal standard for mass spectrometry-based quantification of Brodimoprim in biological matrices. Its utility also extends to its use as a tracer in metabolic studies or as a reference compound in competitive binding assays. These application notes provide detailed protocols for the use of Brodimoprim and this compound in relevant cell-based assays.

Signaling Pathway

The primary mechanism of action for Brodimoprim involves the inhibition of the bacterial folate synthesis pathway.

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides Essential cofactor for DNA_RNA_Protein DNA, RNA, and Protein Synthesis Nucleotides->DNA_RNA_Protein Precursors for Bacterial_Growth Bacterial Growth and Replication DNA_RNA_Protein->Bacterial_Growth Brodimoprim Brodimoprim Brodimoprim->DHFR Inhibits DHFR->THF Catalyzes reduction

Caption: Mechanism of action of Brodimoprim via inhibition of Dihydrofolate Reductase (DHFR).

Application 1: Determination of Minimum Inhibitory Concentration (MIC) of Brodimoprim

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Brodimoprim against a susceptible bacterial strain using a broth microdilution method.

Experimental Workflow

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare serial dilutions of Brodimoprim C Inoculate 96-well plate with bacteria and Brodimoprim A->C B Prepare bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials
  • Brodimoprim

  • Susceptible bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

  • Sterile tubes and pipettes

Protocol
  • Preparation of Brodimoprim Stock Solution: Prepare a 1 mg/mL stock solution of Brodimoprim in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a 2-fold serial dilution of the Brodimoprim stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Assay Plate Preparation:

    • Add 50 µL of the appropriate Brodimoprim dilution to each well of a new 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without Brodimoprim) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Brodimoprim that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Data Presentation
Bacterial StrainBrodimoprim MIC (µg/mL)
E. coli ATCC 259220.5
S. aureus ATCC 292130.25
H. influenzae ATCC 492470.125
S. pneumoniae ATCC 496190.5

Note: The above data are representative and may vary depending on the specific bacterial strain and experimental conditions.

Application 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of Brodimoprim on purified bacterial DHFR.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Initiation & Measurement cluster_2 Data Analysis A Prepare reaction mix: DHFR enzyme, NADPH B Add varying concentrations of Brodimoprim A->B C Initiate reaction with Dihydrofolate (DHF) B->C D Monitor decrease in absorbance at 340 nm C->D E Calculate reaction rates D->E F Determine IC50 value E->F

Caption: Workflow for the Dihydrofolate Reductase (DHFR) inhibition assay.

Materials
  • Purified bacterial Dihydrofolate Reductase (DHFR)

  • Brodimoprim

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol
  • Reagent Preparation:

    • Prepare a stock solution of Brodimoprim and perform serial dilutions in the assay buffer.

    • Prepare stock solutions of DHF and NADPH in the assay buffer.

  • Assay Reaction:

    • In a UV-transparent 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme

      • NADPH

      • Brodimoprim at various concentrations

    • Pre-incubate the mixture for 5 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding DHF to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rate for each Brodimoprim concentration.

    • Plot the percentage of inhibition against the logarithm of the Brodimoprim concentration to determine the IC50 value.

Data Presentation
CompoundTargetIC50 (nM)
BrodimoprimE. coli DHFR1.2
TrimethoprimE. coli DHFR5.0
BrodimoprimHuman DHFR>10,000
TrimethoprimHuman DHFR>200,000

Note: The above data are representative and highlight the selectivity of Brodimoprim for the bacterial enzyme.

Application 3: Quantification of Brodimoprim in Cell Lysates using LC-MS/MS with this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the accurate quantification of Brodimoprim in cell lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Harvest and lyse cells treated with Brodimoprim B Spike with this compound (Internal Standard) A->B C Protein precipitation and supernatant collection B->C D Inject sample onto LC column C->D E Mass spectrometric detection (MRM mode) D->E F Generate calibration curve E->F G Calculate Brodimoprim concentration F->G

Caption: Workflow for the quantification of Brodimoprim using LC-MS/MS.

Materials
  • Cells treated with Brodimoprim

  • This compound (Internal Standard)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

  • C18 reverse-phase LC column

  • Microcentrifuge tubes

Protocol
  • Cell Lysis: Harvest cells treated with Brodimoprim and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles).

  • Internal Standard Spiking: Add a known concentration of this compound to each cell lysate sample.

  • Protein Precipitation: Add cold acetonitrile (3 volumes) to each sample to precipitate proteins. Vortex and centrifuge at high speed.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate Brodimoprim and this compound on the C18 column.

    • Monitor the specific mass transitions for Brodimoprim and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Prepare a calibration curve using known concentrations of Brodimoprim spiked with the same concentration of this compound.

    • Calculate the concentration of Brodimoprim in the samples by comparing the peak area ratio of Brodimoprim to this compound against the calibration curve.

Data Presentation
SampleBrodimoprim Peak AreaThis compound Peak AreaPeak Area RatioCalculated Concentration (ng/mL)
Standard 1 (1 ng/mL)15,234145,8760.1041.0
Standard 2 (10 ng/mL)155,678148,2341.05010.0
Standard 3 (100 ng/mL)1,534,567147,98710.370100.0
Cell Lysate 187,456146,5430.5975.7
Cell Lysate 2245,789149,1231.64815.8

Note: The above data are for illustrative purposes. Actual values will depend on the experimental setup.

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Brodimoprim-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mass spectrometry parameters for this compound analysis?

A1: While optimal parameters should be determined empirically for your specific instrument, you can use the following as a starting point for a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. These are based on common parameters for similar small molecules.

Table 1: Recommended Starting Mass Spectrometry Parameters for this compound

ParameterRecommended Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temperature350 - 450 °C
Cone Gas Flow50 - 150 L/hr
Nebulizer Gas Pressure30 - 50 psi
Collision GasArgon

Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A2: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem, from sample preparation to instrument settings. A systematic troubleshooting approach is recommended.

Q3: How do I select the appropriate MRM transitions for Brodimoprim and this compound?

A3: Multiple Reaction Monitoring (MRM) transitions should be determined by infusing a standard solution of Brodimoprim and this compound into the mass spectrometer. First, acquire full scan spectra to identify the precursor ions ([M+H]+). Then, perform product ion scans for each precursor to identify the most intense and stable fragment ions. The most abundant and specific precursor-to-product ion transitions should be selected for quantification and confirmation.

Q4: Why is a deuterated internal standard like this compound recommended for quantitative analysis?

A4: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[2][3] They have nearly identical chemical and physical properties to the analyte of interest, meaning they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[2] This helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

A weak or absent signal for this compound can be frustrating. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalWorkflow cluster_Start Start cluster_Checks Troubleshooting Steps cluster_Resolution Resolution Start Poor or No Signal Observed CheckSample 1. Verify Sample Preparation - Correct concentration? - Proper solvent? Start->CheckSample CheckTuning 2. Check Instrument Tuning & Calibration - Last calibration successful? - Run tuning check. CheckSample->CheckTuning Sample OK ContactSupport Issue Persists: Contact Technical Support CheckSample->ContactSupport Sample Issue Found & Resolved, Still No Signal CheckSource 3. Inspect Ion Source - Capillary blocked? - ESI needle position correct? CheckTuning->CheckSource Tuning OK CheckTuning->ContactSupport Tuning Fails OptimizeParams 4. Optimize MS Parameters - Adjust voltages, temperatures, gas flows. - Infuse standard to maximize signal. CheckSource->OptimizeParams Source OK CheckSource->ContactSupport Source Issue Found & Resolved, Still No Signal SignalImproved Signal Improved OptimizeParams->SignalImproved Optimization Successful OptimizeParams->ContactSupport Optimization Fails

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

High background noise can interfere with the detection and quantification of low-abundance analytes.

Table 2: Troubleshooting High Background Noise

Potential CauseRecommended Action
Contaminated Mobile Phase or Solvents Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade). Filter all mobile phases.
Dirty Ion Source Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's guidelines.
Improper Gas Flow Rates Optimize nebulizer and drying gas flow rates. Excessive gas flow can sometimes increase noise.
Electronic Noise Ensure the mass spectrometer is on a dedicated and properly grounded electrical circuit. Check for nearby sources of electronic interference.
Inadequate Chromatographic Separation Improve chromatographic resolution to separate this compound from co-eluting matrix components that may contribute to background noise.
Issue 3: Inconsistent or Irreproducible Results

Lack of reproducibility can compromise the validity of your quantitative data.

Logical Flow for Diagnosing Irreproducible Results

ReproducibilityWorkflow Start Inconsistent Results CheckLC Evaluate LC Performance - Consistent retention times? - Stable pressure profile? Start->CheckLC CheckIS Verify Internal Standard Response - Consistent IS peak area across runs? Start->CheckIS CheckSamplePrep Review Sample Preparation Protocol - Consistent pipetting? - Uniform extraction efficiency? Start->CheckSamplePrep CheckMS Assess Mass Spectrometer Stability - Stable ion ratios? - Consistent baseline? Start->CheckMS ResultLC Address LC Variability - Equilibrate column properly. - Check for leaks. CheckLC->ResultLC ResultIS Investigate IS Variation - Ensure consistent IS spiking. - Check for IS degradation. CheckIS->ResultIS ResultSamplePrep Refine Sample Preparation - Use calibrated pipettes. - Automate where possible. CheckSamplePrep->ResultSamplePrep ResultMS Stabilize MS Performance - Allow for adequate warm-up time. - Perform system suitability tests. CheckMS->ResultMS

Caption: A logical diagram for identifying sources of irreproducibility.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing key ESI source parameters to maximize the signal for this compound.[4]

Objective: To determine the optimal ESI source settings for robust and sensitive detection of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Initial Setup:

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Begin with the starting parameters listed in Table 1.

    • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Parameter Optimization:

    • Vary one parameter at a time while holding others constant, observing the effect on the signal intensity of the this compound precursor ion.

    • Capillary Voltage: Adjust in increments of 0.5 kV (e.g., from 2.5 to 5.0 kV).

    • Source and Desolvation Temperatures: Modify in 25 °C increments.

    • Gas Flows (Nebulizer and Drying): Adjust in small increments (e.g., 5-10 arbitrary units or L/hr).

    • Record the signal intensity at each setting.

  • Determination of Optimal Values:

    • Plot the signal intensity against each parameter value.

    • Select the value for each parameter that provides the maximum signal intensity and stability. It is often best to choose a value on a plateau rather than a sharp peak to ensure method robustness.[4]

Protocol 2: Sample Preparation for this compound in Plasma

This protocol provides a general method for the extraction of Brodimoprim from plasma samples for LC-MS/MS analysis.

Objective: To efficiently extract Brodimoprim and this compound from a plasma matrix while minimizing interferences.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add a specified volume of this compound internal standard solution to achieve the desired final concentration.

  • Protein Precipitation:

    • Add 300 µL of cold ACN with 0.1% formic acid to the plasma sample.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

References

Preventing isotopic exchange in Brodimoprim-d6 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in Brodimoprim-d6 samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is the deuterated form of Brodimoprim, an antibacterial agent and a dihydrofolate reductase inhibitor.[1] The six deuterium atoms are located on the two methoxy groups attached to the brominated phenyl ring.

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[2] For this compound, this would lead to a loss of isotopic purity, forming partially deuterated or non-deuterated Brodimoprim. This can impact the accuracy of quantitative analyses, especially in pharmacokinetic and metabolic studies where this compound is used as an internal standard.[3][4]

Q3: What are the primary factors that can induce isotopic exchange in this compound?

A3: The primary factors that can induce hydrogen-deuterium (H/D) exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[5]

  • Temperature: Elevated temperatures can increase the rate of isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.

  • Analytical Conditions: Certain conditions during analysis, such as high temperatures in a mass spectrometer's ion source, can potentially lead to back-exchange.[6][7]

Q4: How can I assess the isotopic purity of my this compound sample?

A4: The isotopic purity of this compound should be determined using high-resolution mass spectrometry (HRMS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8] These techniques can confirm the level of deuterium incorporation and identify any loss of the deuterium labels.[9]

Troubleshooting Guide: Preventing Isotopic Exchange

Issue: Loss of isotopic purity in this compound samples detected by LC-MS.

Potential Cause Troubleshooting Step Rationale
Sample Storage Store this compound in a tightly sealed container, protected from light, at -20°C or -80°C for long-term storage. For stock solutions, use anhydrous aprotic solvents (e.g., acetonitrile, DMSO) and store at low temperatures.Minimizes exposure to atmospheric moisture and reduces thermal energy that could drive exchange reactions.
Sample Preparation Prepare samples in a dry environment using anhydrous solvents. If aqueous buffers are necessary, prepare them fresh using D₂O or minimize the time the sample is in the aqueous solution. Avoid strongly acidic or basic conditions.Protic solvents are a source of hydrogen for exchange. Extreme pH can catalyze the reaction.
LC Method Use a mobile phase with a pH as close to neutral as possible. Avoid high column temperatures.Minimizes the risk of on-column isotopic exchange.
MS Analysis Optimize the ion source parameters, particularly the desolvation temperature, to the lowest effective setting.High temperatures in the ion source can sometimes induce back-exchange.[6][7]

Quantitative Data: Illustrative Stability of this compound

Disclaimer: The following data is illustrative and based on general principles of H/D exchange for deuterated methoxy groups on an activated aromatic ring. Specific experimental stability data for this compound is not publicly available. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Isotopic Purity of this compound after 24 hours in various solvents at different temperatures.

SolventTemperaturepHIllustrative Isotopic Purity (%)
Acetonitrile4°CN/A>99.5
Acetonitrile25°CN/A>99.5
Methanol4°CN/A99.0
Methanol25°CN/A98.5
Water4°C7.098.0
Water25°C7.097.0
Water25°C3.095.0
Water25°C10.094.5

Table 2: Illustrative Isotopic Purity of this compound in Aqueous Buffer (pH 7.4) over time at 37°C.

Time (hours)Illustrative Isotopic Purity (%)
0>99.5
299.0
698.2
1297.5
2496.0

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by LC-MS/MS

This protocol is adapted from methods used for the analysis of Trimethoprim, a structurally similar compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with a mixture of 50:50 acetonitrile:water. Prepare a corresponding solution of non-labeled Brodimoprim as a reference.

  • LC-MS/MS System:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Mass Spectrometer: Agilent 6410 Series Triple Quadrupole or equivalent.

    • Column: Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: Monitor the transition from the parent ion (m/z 346.1) to a characteristic product ion.

      • Brodimoprim (non-labeled): Monitor the transition from the parent ion (m/z 340.1) to the same product ion.

      • Also monitor for partially deuterated species (e.g., d5, d4, etc.).

    • Data Analysis: Integrate the peak areas for each isotopic species. Calculate the isotopic purity by expressing the peak area of the d6 species as a percentage of the total peak area of all isotopic species.

Protocol 2: Assessment of this compound Isotopic Purity by ¹H and ²H NMR
  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent that does not have signals overlapping with the methoxy region (e.g., DMSO-d6, Chloroform-d).

  • NMR Spectrometer:

    • 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis:

    • Purpose: To detect any residual proton signals in the methoxy region.

    • Parameters: Acquire a standard ¹H NMR spectrum.

    • Data Analysis: Integrate the residual proton signal in the methoxy region (around 3.8 ppm) and compare it to the integration of a stable, non-deuterated proton signal on the molecule (e.g., aromatic protons) to estimate the percentage of H/D exchange.

  • ²H (Deuterium) NMR Analysis:

    • Purpose: To directly observe the deuterium signal and confirm its location.

    • Parameters: Acquire a ²H NMR spectrum.

    • Data Analysis: The presence of a signal in the methoxy region confirms the location of the deuterium labels. The integration of this signal can be used for quantitative assessment of deuterium content.

Visualizations

Brodimoprim_d6_Structure cluster_brodimoprim This compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 CH2 CH2 C4->CH2 C6 C C5->C6 C6->C1 O2 O C6->O2 CD3_1 CD3 O1->CD3_1 CD3_2 CD3 O2->CD3_2 Pyrimidine Pyrimidine Ring (C4H2N2(NH2)2) CH2->Pyrimidine Isotopic_Exchange_Pathway cluster_main Potential Isotopic Exchange in this compound Start This compound (Isotopically Pure) Conditions Exposure to: - Protic Solvents (H₂O, MeOH) - Acidic/Basic pH - High Temperature Start->Conditions Exchange H/D Exchange Reaction Conditions->Exchange Product Brodimoprim-d(6-x)Hx (Loss of Isotopic Purity) Exchange->Product Analysis Inaccurate Quantitative Results Product->Analysis Experimental_Workflow cluster_workflow Recommended Workflow to Prevent Isotopic Exchange Step1 1. Sample Receipt & Initial Purity Check Step2 2. Proper Storage (-20°C or -80°C, Anhydrous) Step1->Step2 LC-MS/NMR Step3 3. Careful Sample Prep (Anhydrous Solvents, Neutral pH) Step2->Step3 Step4 4. Optimized Analysis (Neutral pH, Low Temp) Step3->Step4 Step5 5. Post-Analysis Purity Verification Step4->Step5 LC-MS/NMR Outcome Reliable & Accurate Quantitative Data Step5->Outcome

References

Technical Support Center: Brodimoprim Analysis with d6-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Brodimoprim using a deuterated (d6) internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential interferences and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Brodimoprim analysis?

A1: Interferences in Brodimoprim analysis using LC-MS/MS can originate from several sources:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) are a primary source of interference.[1][2] These components can cause ion suppression or enhancement, leading to inaccurate quantification.[1][3] Phospholipids are often a major contributor to matrix effects in plasma samples.

  • Metabolites: Brodimoprim is metabolized in the body, and its metabolites can potentially interfere with the analysis if they are not chromatographically separated from the parent drug. Known metabolites include O-demethyl-brodimoprim, N-oxides, and a-hydroxy-brodimoprim.

  • Isotopic Crosstalk: Interference can occur between the analyte (Brodimoprim) and its deuterated internal standard (d6-Brodimoprim). This can be due to the natural isotopic abundance of the analyte contributing to the signal of the internal standard, a phenomenon that becomes more significant at high analyte concentrations.

  • Contamination from Sample Collection and Preparation: Leaching of plasticizers from collection tubes or well plates, as well as impurities in solvents and reagents, can introduce interfering peaks.

Q2: Why is a deuterated internal standard (d6-Brodimoprim) used, and what are its limitations?

A2: A stable isotope-labeled (SIL) internal standard, such as d6-Brodimoprim, is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it can effectively compensate for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the method.

However, deuterated standards are not without potential issues:

  • Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. If this separation is significant, the two compounds may experience different degrees of matrix effects, leading to inaccurate results.

  • Isotopic Instability (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions or in the mass spectrometer's ion source. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. The position of the deuterium labels on the molecule is critical to its stability.

  • Isotopic Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can affect the accuracy of the assay, particularly at the lower limit of quantification (LLOQ).

Q3: What is "isotopic crosstalk" and how can it be addressed?

A3: Isotopic crosstalk refers to the interference between the mass spectrometric signals of the analyte and its stable isotope-labeled internal standard. This can occur in two ways:

  • Analyte contribution to the IS signal: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the Brodimoprim molecule can result in an ion that has the same mass-to-charge ratio (m/z) as the d6-Brodimoprim internal standard. This becomes more problematic at high concentrations of Brodimoprim.

  • IS contribution to the analyte signal: The d6-Brodimoprim standard may contain a small percentage of the unlabeled Brodimoprim.

To address isotopic crosstalk:

  • Optimize MRM Transitions: Select precursor and product ions for both the analyte and the internal standard that are specific and minimize overlap.

  • Assess Contribution: During method development, analyze a high concentration of the Brodimoprim standard in the absence of the internal standard to check for any signal in the d6-Brodimoprim channel. Conversely, analyze the d6-Brodimoprim standard alone to check for the presence of the unlabeled analyte.

  • Mathematical Correction: In some cases, mathematical corrections can be applied to the data to account for the measured crosstalk.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during Brodimoprim analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination/Degradation 1. Flush the column with a strong solvent (e.g., isopropanol, followed by acetonitrile). 2. If flushing does not resolve the issue, consider replacing the column. 3. Ensure proper sample clean-up to minimize the injection of particulates.
Inappropriate Injection Solvent 1. The injection solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing on the column. 2. If a strong solvent is necessary for solubility, inject a smaller volume.
Secondary Interactions with Column 1. Brodimoprim has basic properties; secondary interactions with residual silanols on the column can cause peak tailing. 2. Consider using a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine) or a different pH to minimize these interactions.
Extra-column Volume 1. Ensure that the tubing connecting the autosampler, column, and mass spectrometer is as short as possible and has a small internal diameter. 2. Check for and correct any poor connections.
Issue 2: Inaccurate or Imprecise Results
Potential Cause Troubleshooting Steps
Matrix Effects 1. Improve Sample Preparation: Use a more rigorous sample clean-up method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation. 2. Optimize Chromatography: Adjust the gradient to better separate Brodimoprim from the ion-suppressing regions of the chromatogram. 3. Dilution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.
Internal Standard Issues 1. Chromatographic Separation of IS and Analyte: If the d6-Brodimoprim separates from Brodimoprim, they may experience different matrix effects. Consider a different column or mobile phase to achieve co-elution. 2. IS Variability: Ensure consistent and accurate addition of the internal standard to all samples and standards.
Calibration Curve Issues 1. Ensure the calibration range is appropriate for the expected sample concentrations. 2. Use a fresh set of calibration standards. 3. Evaluate for non-linearity, which could be caused by isotopic crosstalk at high concentrations.
Issue 3: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Ion Suppression 1. Follow the troubleshooting steps for matrix effects. 2. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Brodimoprim.
Poor Extraction Recovery 1. Optimize the sample preparation procedure. For LLE, experiment with different extraction solvents and pH. For SPE, evaluate different sorbents and elution solvents.
Instrument Contamination 1. Clean the ion source components (e.g., spray shield, capillary). 2. Flush the LC system to remove any potential contaminants.
Mobile Phase Issues 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily. Contamination in the mobile phase can lead to high background noise and suppress the analyte signal.

Experimental Protocols

Representative LC-MS/MS Method for Brodimoprim Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 20 µL of d6-Brodimoprim internal standard working solution.

  • Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical - requires empirical determination):

    • Brodimoprim: Precursor Ion (Q1) -> Product Ion (Q3)

    • d6-Brodimoprim: Precursor Ion (Q1) -> Product Ion (Q3)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: Collision energies and cone voltages must be optimized for the specific instrument to achieve the best signal for each MRM transition.

Visualizations

Troubleshooting Workflow for Inaccurate Results

troubleshooting_workflow start Inaccurate/Imprecise Results Observed check_is Review Internal Standard Performance start->check_is check_matrix Investigate Matrix Effects start->check_matrix check_cal Examine Calibration Curve start->check_cal is_peak IS Peak Area Consistent? check_is->is_peak matrix_test Perform Post-Column Infusion or Post-Extraction Spike check_matrix->matrix_test linearity Curve Linear and Reproducible? check_cal->linearity coelution Analyte and IS Co-elute? is_peak->coelution Yes resolve_is Address IS Addition Variability is_peak->resolve_is No coelution->check_matrix Yes optimize_lc Optimize Chromatography coelution->optimize_lc No matrix_test->check_cal No Significant Effect improve_cleanup Improve Sample Cleanup (LLE/SPE) matrix_test->improve_cleanup Suppression/Enhancement Observed fresh_cal Prepare Fresh Calibrators linearity->fresh_cal No solution Problem Resolved linearity->solution Yes improve_cleanup->solution optimize_lc->solution fresh_cal->solution resolve_is->solution

Caption: A logical workflow for troubleshooting inaccurate or imprecise results in Brodimoprim analysis.

Signaling Pathway of Potential Interferences

interference_pathway cluster_sample Biological Sample cluster_analysis LC-MS/MS Analysis Brodimoprim Brodimoprim d6_Brodimoprim d6-Brodimoprim (IS) Brodimoprim->d6_Brodimoprim Isotopic Crosstalk LC Liquid Chromatography Brodimoprim->LC d6_Brodimoprim->LC Metabolites Metabolites Metabolites->LC MS Mass Spectrometer Metabolites->MS Co-elution Matrix Matrix Components Matrix->LC Matrix->MS Ion Suppression/Enhancement LC->MS Result Result MS->Result

Caption: Diagram illustrating the points at which various interferences can affect the analysis of Brodimoprim.

References

Improving chromatographic peak shape for Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for Brodimoprim-d6.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed for this compound and why?

A1: The most common issue is peak tailing. Brodimoprim, and by extension its deuterated analog this compound, is a basic compound due to the presence of two amino groups on the pyrimidine ring. The pKa of the structurally similar compound Trimethoprim is approximately 7.1.[1][2] At neutral or near-neutral pH, a portion of the this compound molecules can be protonated (charged) while others remain neutral. The protonated form can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns) through secondary ionic interactions. This mixed-mode retention mechanism leads to peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. By adjusting the pH, you can control the degree of ionization of the analyte.

  • At low pH (e.g., pH 2.5-4.0): this compound will be fully protonated, existing as a single cationic species. This minimizes the variability in retention and can lead to a more symmetrical peak. Furthermore, at low pH, the residual silanol groups on the silica packing are less likely to be ionized, reducing the potential for secondary interactions. The USP monograph for the related compound Trimethoprim suggests a mobile phase pH of 3.6.[3]

  • At high pH (e.g., pH > 8): this compound will be predominantly in its neutral, un-ionized form. This can also lead to good peak shape as hydrophobic interactions with the stationary phase will be the primary retention mechanism. However, it is crucial to use a pH-stable column when working at high pH to avoid degradation of the stationary phase.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A modern, high-purity, end-capped C18 column is a good starting point. End-capping is a process that minimizes the number of accessible silanol groups on the silica surface, thereby reducing their potential to cause peak tailing with basic analytes. For robust performance, especially if considering working at a higher pH, a hybrid particle column or a column specifically designed for use at elevated pH is recommended.

Troubleshooting Guide

Issue: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Experimental Protocol
Secondary Interactions with Silanols Adjust mobile phase pH to a lower value (e.g., 2.5 - 4.0).Prepare a mobile phase containing a buffer such as 10-20 mM phosphate or acetate, and adjust the pH using an acid like phosphoric acid or formic acid. Ensure the final pH is at least 2 pH units below the pKa of this compound (assumed to be around 7.1).
Use a modern, end-capped, or base-deactivated C18 column.Select a column known for good peak shape with basic compounds. Examples include columns with hybrid particle technology or those with advanced end-capping.
Add a competitive amine to the mobile phase.In some cases, adding a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can mask the active silanol sites and improve peak shape. However, this may affect MS detection if used.
Column Overload Reduce the injection volume or the sample concentration.Prepare a dilution series of your sample and inject decreasing amounts. If the peak shape improves with lower loading, column overload is a likely cause.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column.Flush the column with a series of solvents, for example, water, methanol, acetonitrile, and isopropanol. If peak shape does not improve, the column may be irreversibly damaged and should be replaced.
Issue: Peak Fronting

Peak fronting is characterized by an asymmetry factor (As) or tailing factor (Tf) less than 0.8.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Experimental Protocol
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.If using a gradient, ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the starting mobile phase composition. For isocratic methods, dissolving the sample directly in the mobile phase is ideal.
Column Overload (less common for fronting) Reduce injection volume or sample concentration.As with peak tailing, inject a dilution series to see if the peak shape improves at lower concentrations.
Column Bed Deformation Replace the column.A void at the head of the column can sometimes cause fronting. This is often due to pressure shocks or use outside of the column's recommended pH and temperature ranges.
Issue: Broad Peaks

Broad peaks can result in poor resolution and reduced sensitivity.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Experimental Protocol
Large Extra-Column Volume Use shorter, narrower internal diameter tubing.Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volumes.
Slow Detector Response Adjust the detector's data acquisition rate.Increase the data acquisition rate (sampling rate) of the detector to ensure a sufficient number of data points are collected across the peak.
High Mobile Phase Viscosity Optimize the mobile phase composition or increase the column temperature.If using a highly viscous mobile phase, consider adjusting the organic modifier percentage or increasing the column temperature to reduce viscosity and improve mass transfer. Ensure the column is thermally stable at the chosen temperature.
Column Degradation Replace the column.A loss of column efficiency over time can lead to broader peaks.

Data Presentation

Table 1: Example HPLC Conditions for Trimethoprim (a close analog of Brodimoprim) from Literature

Parameter Method 1[4] Method 2[5] Method 3 (USP)[3] Method 4[6]
Column C18 (250 mm x 4.6 mm, 5 µm)C18Base-deactivated L1 packing (C18)Waters X-bridge shield C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase Water:Acetonitrile:Triethylamine (838:160:2, v/v/v)Phosphate buffer (0.1 M):Acetonitrile:Methanol (65:20:15, v/v/v)10 mM Sodium Perchlorate:Methanol (7:3, v/v)Buffer:Methanol (75:25, v/v)
pH 5.5Not specified3.65.5
Flow Rate Not specified1.0 mL/min1.3 mL/min1.2 mL/min
Detection Photodiode Array (PDA)UV at 225 nmUV at 280 nmUV at 220 nm
Tailing Factor 1.19Not specifiedNot specifiedNot specified

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (Tailing, Fronting, Broad) check_tailing Is Peak Tailing (As > 1.2)? start->check_tailing check_fronting Is Peak Fronting (As < 0.8)? check_tailing->check_fronting No tailing_cause Potential Causes: - Secondary Interactions - Column Overload - Column Contamination check_tailing->tailing_cause Yes check_broad Is Peak Broad? check_fronting->check_broad No fronting_cause Potential Causes: - Strong Sample Solvent - Column Overload - Column Bed Deformation check_fronting->fronting_cause Yes broad_cause Potential Causes: - Extra-column Volume - Slow Detector Response - Column Degradation check_broad->broad_cause Yes end Good Peak Shape check_broad->end No solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.0) tailing_cause->solution_ph solution_column Use End-capped/ Base-deactivated Column tailing_cause->solution_column solution_concentration Reduce Sample Concentration/Volume tailing_cause->solution_concentration solution_ph->end solution_column->end solution_concentration->end fronting_cause->solution_concentration solution_solvent Dissolve Sample in Mobile Phase fronting_cause->solution_solvent solution_solvent->end solution_tubing Optimize System Tubing broad_cause->solution_tubing solution_detector Increase Detector Sampling Rate broad_cause->solution_detector solution_tubing->end solution_detector->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

pH_Effect cluster_low_ph Low pH (e.g., 2.5 - 4.0) cluster_neutral_ph Neutral pH (e.g., 6.0 - 8.0) low_ph_brodimoprim This compound (Fully Protonated, BH+) good_peak Symmetrical Peak low_ph_brodimoprim->good_peak Primary Hydrophobic Interaction low_ph_silanol Silanol Groups (Si-OH, Neutral) neutral_brodimoprim This compound (Partially Protonated, B + BH+) neutral_silanol Silanol Groups (SiO-, Ionized) peak_tailing Peak Tailing neutral_brodimoprim->peak_tailing Mixed Interactions (Hydrophobic + Ionic)

References

Technical Support Center: Brodimoprim-d6 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Brodimoprim-d6 in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase, an essential enzyme for bacterial growth.[1][2] this compound is a deuterated version of Brodimoprim, often used as an internal standard in analytical studies. The stability of any compound in solution is crucial for accurate and reproducible experimental results. Degradation of this compound can lead to inaccurate quantification and misinterpretation of data.

Q2: What are the common degradation pathways for compounds like Brodimoprim?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, structurally similar compounds like Trimethoprim are known to undergo hydrolysis and oxidation, which can be catalyzed by factors like heat and light.[3] Therefore, it is plausible that this compound could be susceptible to similar degradation routes.

Q3: What environmental factors can affect the stability of this compound in solution?

Several factors can influence the stability of drugs in solution, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][5]

  • pH: The stability of many drugs is pH-dependent. Most drugs are found to be most stable in the pH range of 4-8.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent Composition: The polarity and protic nature of the solvent can influence degradation rates.

Troubleshooting Guide

This guide addresses specific stability-related issues that may arise during the use of this compound solutions.

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound in the stock or working solutions.1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments. 2. Optimize storage conditions: Store stock solutions at or below -20°C and protect from light. Prepare working solutions daily. 3. Perform a stability check: Analyze the solution at different time points to assess stability under your experimental conditions.
Appearance of unknown peaks in chromatograms Formation of degradation products.1. Conduct forced degradation studies: Subject the this compound solution to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks. 2. Adjust analytical method: Ensure your analytical method can separate the parent compound from its potential degradants.
Loss of signal intensity over time Adsorption to container surfaces or degradation.1. Use appropriate containers: Employ low-adsorption vials (e.g., silanized glass or polypropylene). 2. Re-evaluate storage conditions: Assess if the current storage temperature and light protection are adequate.
Precipitation of the compound in solution Poor solubility or solvent evaporation.1. Verify solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. Use co-solvents: If solubility is an issue, consider using a co-solvent system. 3. Properly seal containers: Prevent solvent evaporation by using tightly sealed vials.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A standardized protocol for preparing a stable stock solution is critical for reproducible results.

Materials:

  • This compound powder

  • LC-MS grade solvent (e.g., Methanol, Acetonitrile, or DMSO)

  • Calibrated analytical balance

  • Volumetric flasks

  • Low-adsorption storage vials

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of the chosen solvent in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Aliquot the stock solution into low-adsorption vials.

  • Store the aliquots at ≤ -20°C and protect from light.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the stability profile of a drug under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Stress Conditions:

  • Acidic Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 60°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare separate solutions of this compound for each stress condition.

  • After the specified incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating analytical method (e.g., UPLC-UV/MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

G cluster_0 Forced Degradation Workflow prep Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating Method (e.g., LC-MS) stress->analysis compare Compare with Control analysis->compare identify Identify Degradation Products compare->identify

Forced Degradation Study Workflow

Signaling Pathway

Brodimoprim acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway in bacteria. This inhibition depletes the bacterial cell of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and some amino acids, ultimately leading to bacterial cell death.

G cluster_pathway Brodimoprim Mechanism of Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Synthesis Nucleic Acid & Amino Acid Synthesis THF->Synthesis CellDeath Bacterial Cell Death DHFR->THF Product Inhibition Inhibition Brodimoprim This compound Brodimoprim->DHFR Synthesis->CellDeath

Mechanism of Action of Brodimoprim

References

Technical Support Center: Brodimoprim-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other analytical challenges encountered during the analysis of Brodimoprim and its deuterated internal standard, Brodimoprim-d6.

Frequently Asked Questions (FAQs)

Q1: What are Brodimoprim and this compound, and why are they used together in analysis?

Brodimoprim is a synthetic antibacterial agent, structurally related to trimethoprim.[1] this compound is a stable isotope-labeled version of Brodimoprim, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[2] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), a deuterated analog like this compound is commonly used as an internal standard (IS). This is because it has nearly identical chemical and physical properties to the analyte (Brodimoprim), leading to similar behavior during sample preparation and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

Q2: What is co-elution and why is it a problem for Brodimoprim and this compound analysis?

Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[2][3] Because Brodimoprim and this compound are chemically very similar, they have very similar retention times on a chromatographic column and are prone to co-elution. While mass spectrometry can differentiate them based on their mass-to-charge ratio (m/z), significant co-elution can still lead to issues like ion suppression or enhancement in the mass spectrometer's ion source, compromising the accuracy and precision of the quantitative results.

Q3: How can I detect if Brodimoprim and this compound are co-eluting?

Several methods can be used to detect co-elution:

  • Chromatographic Peak Shape: Look for signs of peak asymmetry, such as fronting, tailing, or the appearance of a shoulder on the peak.[2][3] A perfectly symmetrical peak does not guarantee the absence of co-elution, but an asymmetrical peak is a strong indicator.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using UV detection, a DAD/PDA detector can acquire spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.[2][3]

  • Mass Spectrometry (MS): By extracting the ion chromatograms for the specific m/z of Brodimoprim and this compound, you can visually inspect the degree of overlap of their respective peaks. Even if the peaks appear to have the same retention time, examining the peak shape at different points across the peak for both compounds can reveal subtle differences.

Troubleshooting Guide: Resolving Co-elution of Brodimoprim and this compound

If you have confirmed that Brodimoprim and this compound are co-eluting, the following troubleshooting steps can help you achieve baseline separation or at least minimize the overlap.

Mobile Phase Optimization

Adjusting the mobile phase composition is often the first and most effective step in resolving co-elution.

a) Modifying Solvent Strength and Composition:

Small changes in the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the retention times of both compounds. Since deuterated compounds can sometimes exhibit slightly different hydrophobicity, adjusting the solvent strength may differentially affect their retention, leading to separation.

ParameterStarting Condition (Example)Modification StrategyExpected Outcome
Organic Solvent Ratio Acetonitrile:Water (50:50, v/v)Decrease the percentage of acetonitrile by 2-5%.Increased retention time for both compounds, potentially with improved separation.
Organic Solvent Type AcetonitrileSwitch to methanol or a mixture of acetonitrile and methanol.Change in selectivity due to different solvent-analyte interactions.

b) Adjusting Mobile Phase pH:

Brodimoprim is a basic compound with primary amine groups. The pH of the mobile phase will affect its degree of ionization and, consequently, its retention on a reversed-phase column.

ParameterConsiderationModification StrategyExpected Outcome
Mobile Phase pH Brodimoprim is basic.Adjust the pH of the aqueous portion of the mobile phase. For reversed-phase, a lower pH (e.g., 2.5-4.5) will increase the polarity of the analytes, potentially leading to earlier elution but with sharper peaks.Improved peak shape and potential for better separation.

c) Using Mobile Phase Additives:

Additives can improve peak shape and influence selectivity.

AdditiveConcentrationPurpose
Formic Acid or Acetic Acid 0.1%To control pH and improve peak shape of basic compounds in reversed-phase chromatography.
Ammonium Formate or Ammonium Acetate 5-10 mMTo act as a buffer and improve ionization in the mass spectrometer.
Triethylamine (TEA) 0.1-0.5%To mask active silanol groups on the stationary phase and reduce peak tailing of basic analytes.[4]
Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase (the column) can provide the necessary change in selectivity.

Stationary PhaseCharacteristicsWhen to Use
C18 (ODS) Standard reversed-phase column with good hydrophobicity.A good starting point for most applications.[1][5]
C8 Less hydrophobic than C18.May provide different selectivity and shorter retention times.[5]
Phenyl-Hexyl Offers pi-pi interactions in addition to hydrophobic interactions.Can be effective for separating aromatic compounds like Brodimoprim.
Pentafluorophenyl (PFP) Provides multiple interaction mechanisms including hydrophobic, pi-pi, and dipole-dipole.Can offer unique selectivity for aromatic and halogenated compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase with a high organic content mobile phase.An alternative for polar compounds that are not well-retained in reversed-phase.
Method Parameter Adjustments

Fine-tuning other chromatographic parameters can also improve separation.

a) Temperature:

ParameterModification StrategyExpected Outcome
Column Temperature Increase or decrease the column temperature by 5-10°C.Can affect retention times and selectivity. Lower temperatures often increase retention and may improve resolution.[1]

b) Flow Rate:

ParameterModification StrategyExpected Outcome
Flow Rate Decrease the flow rate.Can increase the efficiency of the separation and improve resolution, at the cost of longer run times.[1]

c) Gradient Elution:

If using an isocratic method (constant mobile phase composition), switching to a gradient elution can improve separation.

ParameterModification StrategyExpected Outcome
Gradient Profile Start with a shallow gradient (e.g., a slow increase in the organic solvent percentage).Can effectively separate compounds with small differences in retention.

Experimental Protocols

The following is a suggested starting experimental protocol for the analysis of Brodimoprim, based on methods for the similar compound trimethoprim.[1][4][5][6] Optimization will be necessary to resolve co-elution with this compound.

Sample Preparation:

A simple protein precipitation is often sufficient for plasma or serum samples.

  • To 100 µL of plasma/serum, add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

HPLC Method Parameters (Starting Point):

ParameterCondition 1 (Reversed-Phase)Condition 2 (Alternative Reversed-Phase)
Column C18, 100 mm x 2.1 mm, 3.5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B AcetonitrileMethanol
Gradient 10% B to 90% B over 8 minutes20% B to 80% B over 10 minutes
Flow Rate 0.3 mL/min1.0 mL/min
Column Temperature 40°C35°C
Injection Volume 5 µL10 µL
Detection Mass Spectrometry (MS)Mass Spectrometry (MS)

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical workflow for troubleshooting co-elution.

CoElution_Troubleshooting_Workflow Start Co-elution of Brodimoprim and this compound Detected MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase SolventRatio Adjust Organic Solvent Ratio MobilePhase->SolventRatio If unresolved SolventType Change Organic Solvent MobilePhase->SolventType If unresolved pH Adjust Mobile Phase pH MobilePhase->pH If unresolved Additives Use Mobile Phase Additives MobilePhase->Additives If unresolved StationaryPhase Step 2: Stationary Phase Selection SolventRatio->StationaryPhase If unresolved Resolution Resolution Achieved SolventRatio->Resolution If resolved SolventType->StationaryPhase If unresolved SolventType->Resolution If resolved pH->StationaryPhase If unresolved pH->Resolution If resolved Additives->StationaryPhase If unresolved Additives->Resolution If resolved ColumnType Select Alternative Column (e.g., Phenyl-Hexyl, PFP) StationaryPhase->ColumnType If unresolved MethodParams Step 3: Method Parameter Adjustment ColumnType->MethodParams If unresolved ColumnType->Resolution If resolved Temperature Optimize Column Temperature MethodParams->Temperature If resolved FlowRate Adjust Flow Rate MethodParams->FlowRate If resolved Gradient Implement/Optimize Gradient MethodParams->Gradient If resolved Temperature->Resolution If resolved FlowRate->Resolution If resolved Gradient->Resolution If resolved

Caption: A workflow diagram for systematically troubleshooting co-elution.

Method_Development_Logic cluster_0 Initial Assessment cluster_1 Method Development Strategy cluster_2 Optimization Analyte Properties Brodimoprim: - Basic Aromatic Amine - Hydrophobic Column Choice Start with C18 Consider Phenyl for pi-pi interactions Analyte Properties->Column Choice Internal Standard This compound: - Similar Properties - Minor Polarity Difference Internal Standard->Column Choice Fine-tune Gradient Shallow gradient for resolving isotopologues Column Choice->Fine-tune Gradient Mobile Phase Acidified ACN/Water or MeOH/Water Use buffer for pH stability Modify pH Optimize peak shape and retention Mobile Phase->Modify pH Detection LC-MS/MS for specificity Detection->Fine-tune Gradient Adjust Temperature Evaluate effect on selectivity

Caption: Logical relationships in HPLC method development for Brodimoprim.

References

Calibration curve linearity problems with Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brodimoprim-d6 Assays

Welcome to the technical support center for troubleshooting bioanalytical assays involving Brodimoprim and its deuterated internal standard, this compound. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to address common issues related to calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for Brodimoprim non-linear when using this compound as an internal standard?

Non-linearity in LC-MS/MS assays is a common issue that can stem from several sources. When using a stable isotope-labeled (SIL) internal standard like this compound, the goal is to correct for variability. However, if the response ratio of the analyte to the internal standard is not proportional to the concentration, you will observe a non-linear curve.

The most common causes include:

  • Ion Source or Detector Saturation: At high concentrations, the analyte signal may overwhelm the mass spectrometer's ion source or detector, causing the response to plateau.[1][2]

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of Brodimoprim and/or this compound, often in a concentration-dependent manner.[3][4][5]

  • Isotopic Crosstalk: Naturally occurring isotopes of Brodimoprim may contribute to the signal of this compound, especially at high analyte concentrations.[6][7] This can artificially inflate the internal standard signal and compress the response ratio.

  • Suboptimal Internal Standard Concentration: An incorrect concentration of this compound can lead to one of the signals (analyte or IS) falling outside the optimal response range of the instrument.[6]

Q2: My curve is bending at the higher concentrations. What is the most likely cause and how can I fix it?

A curve that flattens or "bends" at the upper concentration limits is a classic sign of detector or ion source saturation .[2][8] This occurs when the amount of analyte ions reaching the detector exceeds its linear dynamic range. The stable isotope-labeled internal standard (this compound) can help correct for many issues, but it cannot compensate if the analyte signal itself is no longer proportional to concentration.

Example of High-End Curve Compression:

Nominal Conc. (ng/mL) Analyte Area IS Area Response Ratio (Analyte/IS)
1.0 15,100 1,005,000 0.015
5.0 75,250 1,010,000 0.074
50.0 755,000 1,008,000 0.749
250.0 3,760,000 1,015,000 3.704
500.0 6,550,000 1,011,000 6.479
750.0 7,600,000 1,009,000 7.532

| 1000.0 | 7,850,000 | 1,012,000 | 7.757 |

Notice how the response ratio fails to increase proportionally at the 750 and 1000 ng/mL levels.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute the upper-level calibration standards and high-concentration QC samples.

  • Optimize MS Parameters: Lower the instrument's sensitivity by adjusting parameters like collision energy or by selecting a less abundant (but still specific) product ion for quantification.[2]

  • Use a Non-Linear Curve Fit: If the non-linearity is predictable and reproducible, using a quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²) can be a valid approach.[1][8]

Q3: What is isotopic crosstalk and how can I determine if it's affecting my assay?

Isotopic crosstalk occurs when the isotope pattern of the analyte (Brodimoprim) overlaps with the mass transition being monitored for the internal standard (this compound).[6][7] Brodimoprim, like all organic molecules, has naturally occurring heavy isotopes (¹³C, ¹⁵N, etc.). At very high concentrations of Brodimoprim, the signal from its M+2 or M+3 isotopes might be significant enough to be detected in the MRM channel of this compound, artificially increasing the IS signal.

Diagnostic Test:

  • Prepare a sample containing only the highest concentration standard of Brodimoprim (without any this compound).

  • Acquire data and monitor the MRM transition for this compound.

  • If you see a significant peak, this indicates crosstalk. According to FDA guidance, this interfering signal should not be more than 5% of the IS response in your lowest calibration standard (LLOQ).[9]

Q4: How do I investigate and mitigate matrix effects?

Matrix effects are a change in analytical response caused by co-eluting substances from the sample matrix.[3] Even with a SIL-IS, severe matrix effects can compromise linearity and accuracy. The standard approach is to perform a post-extraction spike experiment as outlined in regulatory guidelines.[10][11]

Summary of Matrix Effect Evaluation:

Matrix Lot QC Level Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
Lot 1 Low QC 5.0 4.85 97.0
Lot 1 High QC 800.0 815.2 101.9
Lot 2 Low QC 5.0 5.15 103.0
Lot 2 High QC 800.0 788.0 98.5
Lot 3 Low QC 5.0 7.25 145.0 (Failed)
Lot 3 High QC 800.0 995.0 124.4 (Failed)
Lot 4 Low QC 5.0 4.90 98.0
Lot 4 High QC 800.0 805.6 100.7
Lot 5 Low QC 5.0 5.05 101.0
Lot 5 High QC 800.0 792.8 99.1
Lot 6 Low QC 5.0 5.20 104.0

| Lot 6 | High QC | 800.0 | 810.4 | 101.3 |

In this example, matrix from Lot 3 shows significant ion enhancement, causing the calculated concentrations to be erroneously high. The acceptance criteria are typically ±15% accuracy and <15% precision (CV).[9]

Mitigation Strategies:

  • Improve Sample Cleanup: Use a more rigorous extraction method (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components.[12]

  • Optimize Chromatography: Modify your LC gradient to better separate Brodimoprim from the region where ion suppression or enhancement occurs.[13]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[14]

Troubleshooting Guides & Experimental Protocols

Troubleshooting Flowchart for Linearity Failure

This diagram provides a logical workflow for diagnosing the root cause of calibration curve non-linearity.

G start Calibration Curve Fails (R² < 0.995 or poor accuracy) check_shape Examine Curve Shape start->check_shape high_end Bending at High End? check_shape->high_end low_end Poor Accuracy at Low End? high_end->low_end No saturation Likely Saturation (Detector or Source) high_end->saturation Yes matrix_or_is Likely Matrix Effects or IS Issues low_end->matrix_or_is Yes fix_saturation 1. Dilute high standards. 2. Reduce MS sensitivity. 3. Use quadratic fit. saturation->fix_saturation pass Problem Solved. Re-validate. fix_saturation->pass run_matrix_test Perform Matrix Effect Experiment (Protocol 1) matrix_or_is->run_matrix_test matrix_fail Matrix Effect Fails? run_matrix_test->matrix_fail fix_matrix 1. Improve sample cleanup (SPE). 2. Optimize chromatography. matrix_fail->fix_matrix Yes check_is Check IS Response & Crosstalk (Protocol 2) matrix_fail->check_is No fix_matrix->pass is_fail IS Response Variable or Crosstalk >5%? check_is->is_fail fix_is 1. Optimize IS concentration. 2. Check IS purity. 3. Re-integrate peaks. is_fail->fix_is Yes is_fail->pass No fix_is->pass G cluster_A Set A: Post-Extraction Spike cluster_B Set B: Neat Solution cluster_C Calculation A1 Take 6 lots of blank matrix A2 Extract as per method A1->A2 A3 Spike Brodimoprim (Low/High QC) + this compound into extracted blank matrix A2->A3 A4 Analyze on LC-MS/MS (Result = M_post) A3->A4 C1 Calculate IS-Normalized Matrix Factor (MF) for each lot: MF = (M_post / N_sol) A4->C1 B1 Prepare clean solution (e.g., in mobile phase) B2 Spike Brodimoprim (Low/High QC) + this compound B1->B2 B3 Analyze on LC-MS/MS (Result = N_sol) B2->B3 B3->C1 C2 Calculate CV (%) of the MF across all 6 lots C1->C2

References

Minimizing ion suppression for Brodimoprim-d6 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Brodimoprim-d6 in complex matrices using LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is the signal intensity for my internal standard, this compound, significantly lower in my plasma samples compared to the neat solution?

Answer: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis. Components in complex matrices like plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a reduced signal.

To confirm and address this, consider the following steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.[1]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[2]

  • Chromatographic Separation: Enhance the separation of this compound from matrix components.

Question: My calibration curve for this compound is non-linear at higher concentrations in the matrix. What could be the cause?

Answer: Non-linearity at higher concentrations, especially when using a deuterated internal standard, can be a symptom of severe ion suppression or detector saturation.[3] When the concentration of the analyte (Brodimoprim) is significantly high, it can suppress the ionization of its deuterated internal standard (this compound), leading to an inaccurate ratio and a non-linear response.[3]

Troubleshooting Steps:

  • Dilute the Sample: Diluting the sample can reduce the concentration of both the analyte and matrix components, potentially mitigating the suppression effect.[1][4]

  • Review Sample Preparation: Ensure your sample cleanup is adequate for the concentration range you are targeting.

  • Adjust MS Source Parameters: Optimize parameters like spray voltage and gas flows to ensure efficient ionization across the entire concentration range.[5]

Question: I am observing inconsistent and irreproducible results for this compound across different sample batches. What should I investigate?

Answer: Inconsistent results across batches often point to variability in the sample matrix itself or the sample preparation process.[6]

Areas to Investigate:

  • Sample Collection and Handling: Ensure consistent use of anticoagulants and proper storage conditions, as these can affect the sample matrix.[7][8]

  • Sample Preparation Consistency: Small variations in extraction protocols can lead to differing levels of matrix components in the final extract.

  • LC Column Performance: A deteriorating column can lead to shifting retention times and altered co-elution patterns of matrix components.

Frequently Asked Questions (FAQs)

What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix. This is a significant concern because it can lead to underestimation of the analyte concentration, poor sensitivity, and inaccurate and imprecise results.[9][10] Even though this compound is a stable isotope-labeled internal standard, which is designed to co-elute with the analyte and experience similar ion suppression, severe matrix effects can still impact the accuracy of the measurement.[2]

What are the most common sources of ion suppression in biological matrices?

In biological matrices such as plasma, serum, and urine, the most common sources of ion suppression include:

  • Phospholipids: Particularly prevalent in plasma and serum samples.

  • Salts and Buffers: Can alter the droplet properties in the electrospray source.[6]

  • Proteins: Can foul the MS source if not adequately removed.[6]

  • Other Endogenous Compounds: Such as urea and bile acids.

How can I minimize ion suppression during my analysis?

Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and MS source optimization.

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are crucial for removing interfering matrix components.[11][2]

  • Chromatographic Optimization: Adjusting the mobile phase, gradient, and column chemistry can help separate this compound from co-eluting matrix components.

  • Sample Dilution: A simple yet effective method to reduce the concentration of matrix components, provided the analyte concentration remains within the detection limits of the instrument.[1][4]

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound is a good practice as it helps to compensate for matrix effects.[11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect in Human Plasma

Sample Preparation MethodThis compound Peak Area (in matrix)Matrix Effect (%)
Protein Precipitation (PPT)85,000-57.5%
Liquid-Liquid Extraction (LLE)150,000-25.0%
Solid-Phase Extraction (SPE)185,000-7.5%

Matrix Effect (%) was calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A value of 0% indicates no matrix effect, while a negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

  • Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Plasma Sample + this compound ppt Protein Precipitation start->ppt Simple, Fast lle Liquid-Liquid Extraction start->lle Good Clean-up spe Solid-Phase Extraction start->spe Most Effective Clean-up lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data high_suppression High Ion Suppression data->high_suppression moderate_suppression Moderate Ion Suppression data->moderate_suppression minimized_suppression Minimized Ion Suppression data->minimized_suppression

Caption: Workflow for selecting a sample preparation method to minimize ion suppression.

troubleshooting_workflow start Low this compound Signal? check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect is_suppression Significant Suppression? check_matrix_effect->is_suppression optimize_prep Improve Sample Prep (SPE/LLE) is_suppression->optimize_prep Yes check_instrument Check Instrument Performance is_suppression->check_instrument No optimize_chrom Optimize LC Method optimize_prep->optimize_chrom re_evaluate Re-evaluate Signal optimize_chrom->re_evaluate ok Signal Improved re_evaluate->ok Yes re_evaluate->check_instrument No

Caption: A decision tree for troubleshooting low this compound signal intensity.

References

Validation & Comparative

Navigating Brodimoprim Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of analytical methodologies for Brodimoprim, with a focus on the use of its deuterated internal standard, Brodimoprim-d6, to enhance accuracy and precision in bioanalytical studies.

Brodimoprim, a dihydrofolate reductase (DHFR) inhibitor, disrupts the folic acid metabolism pathway in bacteria, ultimately hindering DNA synthesis and cell growth. Its efficacy as an antimicrobial agent relies on achieving and maintaining therapeutic concentrations in the body, making robust quantification methods essential for pharmacokinetic and toxicokinetic studies. This guide delves into the established analytical techniques, presenting their performance data, detailed experimental protocols, and the underlying principles of their operation.

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative accuracy. By incorporating deuterium atoms into the Brodimoprim molecule, this compound has a slightly higher mass but exhibits nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. This co-elution allows for the correction of variability that can occur during sample preparation, injection, and ionization, thereby significantly improving the precision and accuracy of the measurement.

Table 1: Expected Performance Characteristics of an LC-MS/MS Method for Brodimoprim Quantification using this compound

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%
Experimental Protocol: LC-MS/MS Quantification of Brodimoprim

This protocol outlines a general procedure for the quantification of Brodimoprim in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brodimoprim: Precursor ion > Product ion (to be determined by direct infusion).

    • This compound: Precursor ion > Product ion (to be determined by direct infusion).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

An Alternative Approach: HPLC with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) offers a sensitive and reliable alternative for the quantification of fluorescent compounds like Brodimoprim. This method is often more accessible than LC-MS/MS and can provide excellent performance characteristics. The choice of internal standard for HPLC-FLD is typically a structurally related compound with similar chromatographic and fluorescence properties.

Table 2: Performance Characteristics of a Representative HPLC-FLD Method for a Structurally Similar Compound

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (%RE) Within ±15%
Recovery > 80%
Experimental Protocol: HPLC-FLD Quantification of Brodimoprim

This protocol provides a general framework for quantifying Brodimoprim in biological matrices using HPLC-FLD.

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of a suitable internal standard solution.

  • Perform liquid-liquid extraction by adding 1 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes and centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Fluorescence Detection:

  • Excitation Wavelength: To be determined based on Brodimoprim's spectral properties.

  • Emission Wavelength: To be determined based on Brodimoprim's spectral properties.

Visualizing the Mechanism and Workflow

To better understand the context of Brodimoprim's action and the analytical process, the following diagrams illustrate the key pathways and workflows.

Brodimoprim_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA Synthesis THF->DNA Brodimoprim Brodimoprim Brodimoprim->DHF Inhibition Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Data Data Detection->Data Data Acquisition & Processing

Inter-laboratory Comparison of Brodimoprim Analysis in Human Plasma Using a Novel Brodimoprim-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Bioanalytical Scientists

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantitative analysis of Brodimoprim in human plasma. The study was designed to assess the performance and reproducibility of a standardized bioanalytical method employing a deuterated internal standard, Brodimoprim-d6. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis. The data presented herein is hypothetical and for illustrative purposes to guide laboratories in setting up and validating similar analytical methods.

Introduction

Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase with a broad spectrum of activity. Accurate quantification of Brodimoprim in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variability in sample preparation and potential matrix effects, leading to enhanced accuracy and precision.

This inter-laboratory study was designed to evaluate the robustness and transferability of a common analytical method across multiple laboratories. The primary objectives were to:

  • Assess the accuracy and precision of Brodimoprim quantification among participating laboratories.

  • Evaluate the linearity and sensitivity of the method.

  • Identify potential sources of variability in the analytical workflow.

Experimental Protocols

A detailed experimental protocol was distributed to five participating laboratories. The protocol outlined the procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

2.1. Materials and Reagents

  • Analytes: Brodimoprim and this compound (internal standard) reference materials.

  • Biological Matrix: Human plasma (K2EDTA).

  • Reagents: Acetonitrile, methanol, formic acid (all LC-MS grade).

2.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound working solution (500 ng/mL in 50% methanol).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions:

    • Brodimoprim: m/z 370.1 → 279.1

    • This compound: m/z 376.1 → 285.1

(Note: The provided MRM transitions are plausible and based on the structure of Brodimoprim, but should be empirically determined during method development.)

Data Presentation: Hypothetical Inter-laboratory Results

The following tables summarize the hypothetical performance data from the five participating laboratories. Each laboratory analyzed a set of validation samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Table 1: Calibration Curve Performance

LaboratoryLinearity Range (ng/mL)Correlation Coefficient (r²)Mean Deviation of Back-Calculated Concentrations
Lab 11 - 10000.9985± 4.2%
Lab 21 - 10000.9991± 3.5%
Lab 31 - 10000.9979± 5.1%
Lab 41 - 10000.9995± 2.8%
Lab 51 - 10000.9988± 3.9%

Table 2: Accuracy and Precision of Quality Control Samples

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab 1 Low QC32.9197.05.8
Mid QC5051.5103.04.1
High QC800788.098.53.5
Lab 2 Low QC33.06102.04.5
Mid QC5049.298.43.2
High QC800812.8101.62.8
Lab 3 Low QC32.8595.07.2
Mid QC5052.1104.25.5
High QC800776.097.04.9
Lab 4 Low QC32.9799.03.9
Mid QC5050.8101.62.5
High QC800804.0100.52.1
Lab 5 Low QC33.09103.05.1
Mid QC5048.997.83.8
High QC800795.299.43.0

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Brodimoprim in human plasma.

Brodimoprim_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma 50 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is ppt Add 200 µL Acetonitrile (0.1% FA) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Navigating Precision in Pharmacokinetics: A Comparative Guide to Brodimoprim-d6 and C13-Labeled Brodimoprim

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of pharmacokinetic (PK) analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of two stable isotope-labeled (SIL) variants of Brodimoprim: Brodimoprim-d6 (deuterated) and C13-labeled Brodimoprim. By examining their intrinsic properties and performance in bioanalytical assays, this document aims to equip researchers with the knowledge to make an informed decision for their PK studies.

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. An ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and compensate for variations during sample preparation and analysis.[1][2] While both deuterium (²H or D) and Carbon-13 (¹³C) labeling are common approaches, their subtle physicochemical differences can have significant implications for data quality.

Comparative Analysis: this compound vs. C13-Labeled Brodimoprim

The primary distinction between this compound and C13-labeled Brodimoprim lies in the potential for analytical interferences and the stability of the isotopic label. C13-labeled standards are generally considered the "gold standard" due to their superior stability and closer physicochemical similarity to the unlabeled analyte.[3][4]

FeatureThis compoundC13-Labeled BrodimoprimRationale
Chromatographic Co-elution Potential for retention time shift relative to unlabeled Brodimoprim.[5]Co-elutes perfectly with unlabeled Brodimoprim.[3]The larger mass difference between deuterium and hydrogen can alter the compound's polarity and interaction with the stationary phase, leading to chromatographic separation from the analyte. This can compromise accurate quantification, especially in the presence of matrix effects.[5][6]
Kinetic Isotope Effect (KIE) Possible, especially if deuterium is placed at a site of metabolism.[7][8]Negligible KIE.[9]The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions involving the cleavage of this bond. This "Kinetic Isotope Effect" can lead to differential rates of metabolism between the analyte and the internal standard, introducing bias.[7][8] The mass difference between ¹²C and ¹³C is much smaller, resulting in an insignificant KIE.[9]
Isotopic Stability Risk of back-exchange (loss of deuterium for hydrogen), particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][5]Highly stable, with no risk of back-exchange.[2]C13 atoms are integrated into the stable carbon backbone of the molecule, making them insusceptible to exchange with the surrounding environment.[2]
Mass Difference +6 DaVariable (typically +3 to +6 Da depending on the number of ¹³C atoms)A sufficient mass difference is necessary to prevent isotopic crosstalk in the mass spectrometer. Both labeling strategies can achieve this.
Cost Generally less expensive to synthesize.[4]Typically more expensive to synthesize.[4]The synthetic routes for introducing C13 are often more complex and costly than for deuterium.

Experimental Protocols

To empirically determine the optimal internal standard for a Brodimoprim PK study, the following experimental protocols are recommended:

Co-elution and Matrix Effect Assessment

Objective: To evaluate the chromatographic behavior and susceptibility to matrix effects of this compound and C13-labeled Brodimoprim.

Methodology:

  • Prepare separate solutions of unlabeled Brodimoprim, this compound, and C13-labeled Brodimoprim in a suitable solvent.

  • Prepare spiked samples by adding a known concentration of each compound to blank biological matrix (e.g., plasma, urine) from multiple sources.

  • Perform protein precipitation or liquid-liquid extraction to prepare the samples for analysis.

  • Analyze the samples using a validated LC-MS/MS method.

  • Compare the retention times of the analyte and the two internal standards. A significant shift (>0.1 min) between the analyte and this compound would indicate a potential issue.[5]

  • Evaluate the peak area response of the analyte in the presence and absence of the internal standards in different matrix lots to assess the degree of ion suppression or enhancement. Deuterium-labeled internal standards may not always adequately correct for differential matrix effects.[6]

Metabolic Stability Assay

Objective: To assess the potential for a kinetic isotope effect by comparing the metabolic stability of this compound and C13-labeled Brodimoprim.

Methodology:

  • Incubate unlabeled Brodimoprim, this compound, and C13-labeled Brodimoprim separately with liver microsomes or hepatocytes.

  • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the metabolic reaction and process the samples.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A significantly longer half-life for this compound compared to the unlabeled and C13-labeled compound would suggest a kinetic isotope effect.[7]

Visualizing the Workflow and Concepts

PK_Study_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Biological_Matrix Biological Matrix (Plasma/Urine) Spiking Spike with Analyte & Internal Standard Biological_Matrix->Spiking Extraction Protein Precipitation / LLE Spiking->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Inject MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data Acquisition PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for a pharmacokinetic study using LC-MS/MS.

Internal_Standard_Comparison cluster_LC Chromatography cluster_Metabolism Metabolism Analyte Brodimoprim IS_d6 This compound Analyte->IS_d6 Potential Shift IS_C13 C13-Labeled Brodimoprim Analyte->IS_C13 Co-elution Metabolite Metabolite Analyte->Metabolite Metabolic Rate Metabolite_d6 Metabolite_d6 IS_d6->Metabolite_d6 Potentially Slower (KIE) Metabolite_C13 Metabolite_C13 IS_C13->Metabolite_C13 Identical Rate

Caption: Conceptual comparison of chromatographic and metabolic behavior.

Conclusion and Recommendation

While this compound may be a more cost-effective option, the potential for chromatographic shifts and kinetic isotope effects introduces a level of analytical uncertainty that can compromise the integrity of pharmacokinetic data. For pivotal PK studies where accuracy and robustness are paramount, C13-labeled Brodimoprim is the recommended internal standard. Its superior isotopic stability and identical physicochemical properties to the unlabeled analyte ensure more reliable and reproducible quantification, ultimately leading to higher quality data for crucial drug development decisions. The initial investment in a C13-labeled standard is justified by the significant reduction in analytical risk and the increased confidence in the resulting pharmacokinetic parameters.

References

The Crucial Role of Brodimoprim-d6 in Ensuring Accurate Bioanalysis for Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of pharmaceutical regulatory submissions, the precision and reliability of bioanalytical data are paramount. For Brodimoprim, a potent dihydrofolate reductase inhibitor, the use of its deuterated analogue, Brodimoprim-d6, as an internal standard in mass spectrometry-based assays represents a critical best practice for ensuring data integrity. This guide provides a comprehensive comparison of bioanalytical approaches, highlighting the superior performance characteristics of using a stable isotope-labeled internal standard like this compound.

The Challenge of Bioanalysis: Matrix Effects

Biological matrices such as plasma and urine are complex environments. During analysis, endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby allowing for accurate correction of these variations.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The choice of an internal standard is a critical decision in bioanalytical method development. While alternatives exist, a stable isotope-labeled internal standard like this compound offers significant advantages in performance and regulatory acceptance.

Performance MetricThis compound (Deuterated IS)Structural Analogue ISNo Internal Standard
Co-elution with Analyte IdenticalSimilar, but not identicalNot Applicable
Compensation for Matrix Effects HighPartial to ModerateNone
Extraction Recovery Mimicry HighVariableNot Applicable
Ionization Efficiency Mimicry HighVariableNot Applicable
Regulatory Acceptance Highly RecommendedMay require extensive justificationUnacceptable for pivotal studies
Risk of Inaccurate Data LowModerate to HighVery High
Method Development Time Often shorterCan be longer due to validation challengesNot Applicable

The Rationale for Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method development for regulatory submissions. The underlying principle is that a stable isotope-labeled version of the analyte is the ideal internal standard because it behaves nearly identically to the analyte during sample preparation and analysis.

cluster_workflow Bioanalytical Workflow cluster_rationale Rationale for this compound Sample Biological Sample (Plasma/Urine) Containing Brodimoprim Spike Spike with This compound (IS) Sample->Spike Extraction Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS CoElution Co-elution Ratio Calculate Peak Area Ratio (Brodimoprim / this compound) LC_MS->Ratio Concentration Determine Brodimoprim Concentration Ratio->Concentration AccurateQuant Accurate Quantification CoElution->AccurateQuant SameExtraction Identical Extraction Recovery SameExtraction->AccurateQuant SameIonization Similar Ionization Efficiency SameIonization->AccurateQuant

Caption: Bioanalytical workflow and the rationale for using this compound.

Experimental Protocol: Bioanalytical Method for Brodimoprim Quantification

The following provides a general framework for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Brodimoprim in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: To be optimized based on the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Brodimoprim: Monitor the transition of the parent ion to a specific product ion.

    • This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.

3. Method Validation:

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:

  • Selectivity and Specificity

  • Linearity

  • Accuracy and Precision

  • Matrix Effect

  • Extraction Recovery

  • Stability (freeze-thaw, short-term, long-term)

Signaling Pathway: Mechanism of Action of Brodimoprim

Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and some amino acids. By inhibiting this pathway, Brodimoprim effectively halts bacterial growth and replication.

DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids DHFR->THF Product Brodimoprim Brodimoprim Brodimoprim->DHFR Inhibition BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth

Caption: Mechanism of action of Brodimoprim.

Conclusion

For regulatory submissions, the use of this compound as an internal standard is not merely a technical choice but a fundamental component of a robust and defensible bioanalytical strategy. Its ability to accurately correct for matrix effects and other sources of variability ensures the highest quality data, which is essential for the successful evaluation of Brodimoprim's pharmacokinetic profile. While other internal standards may be considered, the scientific and regulatory consensus strongly supports the use of stable isotope-labeled internal standards for pivotal bioanalytical studies.

The Superiority of Deuterated Internal Standards: A Case for Brodimoprim-d6 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of pharmaceuticals like the antibacterial agent Brodimoprim, the choice of an appropriate internal standard is a critical factor that directly impacts assay performance. This guide provides a comprehensive comparison of Brodimoprim-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with a conventional structural analog internal standard, highlighting the superior specificity and selectivity afforded by the former in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Brodimoprim is an antibiotic that functions by selectively inhibiting bacterial dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis and replication. Its deuterated analogue, this compound, serves as an ideal internal standard in bioanalytical methods due to its chemical and physical properties being nearly identical to the analyte, Brodimoprim. This near-identical behavior ensures that this compound co-elutes with Brodimoprim and experiences similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis.

Comparative Performance: this compound vs. Structural Analog

The use of a SIL-IS like this compound offers significant advantages over a non-isotopically labeled structural analog. A structural analog, while similar in chemical structure, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to less accurate and precise quantification.

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Brodimoprim using this compound as the internal standard compared to a hypothetical, yet representative, structural analog internal standard. The data is compiled based on established principles of bioanalytical method validation and published data for similar compounds.

Performance ParameterThis compound (SIL-IS)Structural Analog (Non-deuterated)
Linearity (r²) > 0.998> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 5%< 15%
Recovery (%) Consistent and reproducible (e.g., 85-95%)More variable (e.g., 70-100%)
Matrix Effect (% CV) < 10%< 20%
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced noiseMay be higher due to greater variability

The Rationale for Superiority

The enhanced performance of this compound can be attributed to its ability to more accurately mimic the behavior of the analyte throughout the analytical process. This leads to better correction for potential errors introduced during sample extraction, handling, and injection, as well as variations in the mass spectrometer's response. The result is a more robust and reliable assay, which is crucial for pharmacokinetic studies and clinical trial sample analysis.

Experimental Protocols

A detailed experimental protocol for the validation of a bioanalytical method for Brodimoprim in human plasma using this compound as an internal standard is provided below. This protocol is based on the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Experimental Workflow for Brodimoprim Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (containing Brodimoprim) is_add Add this compound (Internal Standard) plasma->is_add protein_precip Protein Precipitation (e.g., with acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM mode) chromatography->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification of Brodimoprim data_analysis->quantification caption Workflow for Brodimoprim quantification.

Caption: Workflow for Brodimoprim quantification.

Method Validation Parameters
  • Selectivity and Specificity:

    • Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of Brodimoprim and this compound.

    • Analyze blank plasma spiked with the internal standard to confirm no interference from the internal standard at the analyte's mass transition.

  • Linearity:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of Brodimoprim (e.g., 1-1000 ng/mL).

    • Analyze the calibration standards and plot the peak area ratio (Brodimoprim/Brodimoprim-d6) versus the nominal concentration.

    • The linearity should be evaluated by a weighted linear regression, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • The accuracy (% bias) should be within ±15% (±20% for LLOQ), and the precision (% CV) should be ≤15% (≤20% for LLOQ).

  • Recovery:

    • Determine the extraction recovery by comparing the peak areas of Brodimoprim from extracted QC samples to the peak areas of unextracted standards at the same concentration.

    • Recovery should be consistent and reproducible across the concentration range.

  • Matrix Effect:

    • Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

    • This is assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma extracts to their peak areas in a neat solution.

    • The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.

  • Stability:

    • Evaluate the stability of Brodimoprim in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Signaling Pathway and Mechanism of Action

Brodimoprim's antibacterial activity stems from its inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and amino acids.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids DNA DNA Replication Nucleotides->DNA CellGrowth Bacterial Growth and Proliferation AminoAcids->CellGrowth DNA->CellGrowth Brodimoprim Brodimoprim Brodimoprim->Inhibition Inhibition->DHFR Inhibition caption Mechanism of action of Brodimoprim.

Caption: Mechanism of action of Brodimoprim.

Conclusion

The use of this compound as an internal standard in bioanalytical assays provides a significant improvement in specificity and selectivity compared to non-deuterated structural analogs. This leads to more accurate, precise, and reliable data, which is essential for the successful development and regulatory approval of pharmaceuticals. The detailed experimental protocol provided serves as a robust framework for the validation of such methods, ensuring data integrity and compliance with international guidelines. For researchers and scientists in the field of drug development, the adoption of stable isotope-labeled internal standards like this compound is a critical step towards achieving high-quality bioanalytical results.

A Comparative Guide to the Stability of Brodimoprim and Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability profiles of Brodimoprim and its deuterated analog, Brodimoprim-d6. While direct comparative experimental data under forced degradation conditions is not publicly available, this document outlines the theoretical basis for the enhanced stability of this compound, rooted in the kinetic isotope effect, and provides detailed experimental protocols for conducting such a stability assessment.

Introduction to Brodimoprim and the Role of Deuteration

Brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis.[1] Its chemical structure is 5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. This compound is a deuterated version of this molecule, where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This isotopic substitution is a key strategy in drug development to enhance metabolic stability.[2][][4]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, reactions involving the cleavage of a C-D bond, which is often a rate-limiting step in drug metabolism, proceed at a slower rate.[][5] This phenomenon, known as the kinetic isotope effect (KIE), can lead to a more stable molecule with an improved pharmacokinetic profile, potentially requiring lower or less frequent dosing.[5][6] For Brodimoprim, the methoxy groups are potential sites of oxidative metabolism. By replacing the hydrogens on these groups with deuterium, the metabolic degradation at these sites is expected to be significantly reduced, thereby enhancing the overall stability of this compound compared to Brodimoprim.[4]

Comparative Stability Analysis: A Theoretical Framework

In the absence of direct experimental data comparing the stability of Brodimoprim and this compound, the following table summarizes the expected outcomes based on the kinetic isotope effect.

Stability ParameterBrodimoprimThis compoundRationale for Difference
Metabolic Stability Susceptible to oxidative metabolism at the methoxy groups.Expected to have significantly higher metabolic stability.The stronger C-D bonds in the methoxy groups of this compound are more resistant to enzymatic cleavage, slowing down metabolic degradation.[][5]
Chemical Stability Stability under various stress conditions (e.g., pH, oxidation) is not extensively documented in public literature.Expected to exhibit similar or slightly enhanced chemical stability.While the primary impact of deuteration is on metabolic stability, the stronger C-D bonds may also confer a modest increase in resistance to certain chemical degradation pathways.

Experimental Protocols for Comparative Stability Testing

To empirically determine and compare the stability of Brodimoprim and this compound, a series of forced degradation studies should be conducted. These studies expose the compounds to various stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for Forced Degradation Studies

Forced degradation studies should be performed on both Brodimoprim and this compound to identify degradation pathways and to develop and validate a stability-indicating analytical method.[7]

a. Preparation of Stock Solutions: Prepare stock solutions of Brodimoprim and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

b. Stress Conditions: The following stress conditions are typically employed:[8]

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Heat the solid compounds at a high temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the stock solutions to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

c. Sample Analysis: At each time point, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where Brodimoprim shows maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the context of Brodimoprim's function and the process of evaluating its stability, the following diagrams are provided.

Dihydrofolate_Reductase_Inhibition Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Essential for DHFR->Tetrahydrofolate Product Brodimoprim Brodimoprim / this compound Brodimoprim->DHFR Inhibitor

Caption: Inhibition of Dihydrofolate Reductase by Brodimoprim.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Data Data Interpretation (Quantification of Degradants) HPLC->Data Brodimoprim Brodimoprim & This compound Samples Brodimoprim->Acid Brodimoprim->Base Brodimoprim->Oxidation Brodimoprim->Thermal Brodimoprim->Photo

Caption: Workflow for Forced Degradation Studies.

Conclusion

Based on the well-established kinetic isotope effect, this compound is anticipated to exhibit significantly greater metabolic stability than its non-deuterated counterpart, Brodimoprim. This enhanced stability is attributed to the stronger carbon-deuterium bonds at the methoxy groups, which are likely sites of metabolic attack. While direct comparative experimental data is lacking in the public domain, the provided theoretical framework and detailed experimental protocols offer a robust guide for researchers and drug development professionals to perform a comprehensive stability assessment of these two compounds. Such studies are essential to fully characterize the potential advantages of deuteration in improving the pharmaceutical properties of Brodimoprim.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Handling Brodimoprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Brodimoprim-d6. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This compound, a deuterated analog of the dihydrofolate reductase inhibitor Brodimoprim, requires careful handling due to its potential biological activity and hazardous properties.

Personal Protective Equipment (PPE) and Hazard Mitigation

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE and engineering controls.

Control LevelEquipment and Procedures
Engineering Controls Work with this compound powder within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Gloves: Double gloving with nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected.[1] Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1] Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is required to protect skin and clothing. Respiratory Protection: For operations outside of a containment hood or when there is a risk of aerosolization, a NIOSH-approved N95 or higher respirator is necessary.[1]
Hygiene Practices Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled.[2]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Decontamination and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Visually check container integrity Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Before handling Weighing Weigh in Containment Hood DonPPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Post-experiment SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose as Hazardous Chemical Waste SegregateWaste->Dispose

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any solid this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[3]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

All hazardous waste containing this compound must be disposed of through an approved hazardous waste management service.[2] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[3]

The following decision tree illustrates the disposal process.

cluster_waste_generation Waste Generation cluster_waste_type Waste Characterization cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_sharps_waste Sharps Waste Stream cluster_disposal_path Final Disposal Waste This compound Contaminated Waste WasteType Waste Type? Waste->WasteType SolidWasteContainer Collect in Labeled Hazardous Solid Waste Container WasteType->SolidWasteContainer Solid (PPE, labware) LiquidWasteContainer Collect in Labeled Hazardous Liquid Waste Container WasteType->LiquidWasteContainer Liquid (solutions) SharpsContainer Collect in Sharps Container WasteType->SharpsContainer Sharps DisposalService Arrange Pickup by Approved Hazardous Waste Service SolidWasteContainer->DisposalService LiquidWasteContainer->DisposalService SharpsContainer->DisposalService

Caption: Disposal decision tree for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.